molecular formula C17H20N2O4 B3081319 Boc-3-(3-quinolyl)-DL-Ala-OH CAS No. 1100747-96-3

Boc-3-(3-quinolyl)-DL-Ala-OH

货号: B3081319
CAS 编号: 1100747-96-3
分子量: 316.35 g/mol
InChI 键: ZJIPRFVJGMPMPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-3-(3-quinolyl)-DL-Ala-OH is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. Due to the limited availability of specific experimental data for this particular racemic mixture, this document leverages data from closely related analogs, including the corresponding L- and D-enantiomers and the 2-quinolyl isomer, to present a thorough and practical resource for researchers.

Core Chemical Properties

This compound is a non-natural amino acid derivative that incorporates a quinoline (B57606) moiety, a structural feature prevalent in many biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundBoc-3-(2'-quinolyl)-L-alanine[1]Boc-3-(2'-quinolyl)-D-alanine
CAS Number 1100747-96-7161453-37-8[1]170157-64-9
Molecular Formula C₁₇H₂₀N₂O₄C₁₇H₂₀N₂O₄[1]C₁₇H₂₀N₂O₄
Molecular Weight 316.35 g/mol 316.3 g/mol [1]316.3 g/mol
Appearance Not specifiedWhite powder[1]Off-white powder
Purity ≥ 97.0% (HPLC)≥ 99% (TLC)[1]≥ 99% (HPLC)
Melting Point Not specified155-159 °C[1]147 - 151 °C
Optical Rotation Not applicable (racemic)-22.50º ± 1º (c=1% in MeOH)[1][a]²⁵D = 11 ± 1 º (C=0.62 in MeOH)
Storage Conditions Not specified0-8°C[1]0 - 8°C

Synthesis and Experimental Protocols

Proposed Synthesis of 3-(3-quinolyl)-DL-alanine

A common method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.

Experimental Workflow: Synthesis of 3-(3-quinolyl)-DL-alanine

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Neutralization A Diethyl acetamidomalonate C Sodium ethoxide in Ethanol A->C 1. B 3-(Bromomethyl)quinoline B->C 2. D Diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate C->D E Diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate F Aqueous HCl (reflux) E->F G 3-(3-quinolyl)-DL-alanine hydrochloride F->G H 3-(3-quinolyl)-DL-alanine hydrochloride I Base (e.g., Pyridine) H->I J 3-(3-quinolyl)-DL-alanine I->J

Caption: Proposed workflow for the synthesis of the core amino acid.

Methodology:

  • Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide in ethanol, to form a nucleophilic enolate. This is followed by the addition of 3-(bromomethyl)quinoline. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the SN2 reaction, yielding diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic hydrolysis, for example, by refluxing with a strong acid like hydrochloric acid. This step removes both the acetyl and the ester groups and leads to the decarboxylation of the malonic acid intermediate to afford the hydrochloride salt of 3-(3-quinolyl)-DL-alanine.

  • Neutralization: The free amino acid is obtained by neutralizing the hydrochloride salt with a suitable base, such as pyridine (B92270) or a dilute solution of sodium hydroxide, followed by purification, typically by recrystallization.

Boc Protection of 3-(3-quinolyl)-DL-alanine

The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Workflow: Boc Protection

G A 3-(3-quinolyl)-DL-alanine C Base (e.g., NaHCO₃ or TEA) in Dioxane/Water A->C B Di-tert-butyl dicarbonate (B1257347) (Boc)₂O B->C D This compound C->D

Caption: General workflow for the Boc protection of the amino acid.

Methodology:

  • The unprotected 3-(3-quinolyl)-DL-alanine is dissolved in a mixture of a suitable organic solvent, such as 1,4-dioxane, and water.

  • A base, for example, sodium bicarbonate or triethylamine (B128534) (TEA), is added to the solution to deprotonate the amino group.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is then added to the reaction mixture, which is typically stirred at room temperature for several hours.

  • After the reaction is complete, the mixture is worked up by removing the organic solvent under reduced pressure, followed by acidification and extraction of the product into an organic solvent like ethyl acetate. The final product is then purified, for instance, by column chromatography or recrystallization.

Biological and Pharmaceutical Relevance

While specific biological activities for this compound are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities. Quinolone derivatives have been reported to exhibit antibacterial, anticancer, and antiviral properties.

The incorporation of quinolylalanine derivatives into peptides has shown promise in enhancing the efficacy and selectivity of drug candidates. These modified amino acids can influence the conformation and binding properties of peptides, making them valuable tools in drug discovery.

Potential Signaling Pathway Interactions of Quinolone Derivatives

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A Quinolone Derivative B Topoisomerase II A->B Inhibition C PI3K/AKT/mTOR Pathway A->C Modulation D Viral Enzymes (e.g., HIV Integrase) A->D Inhibition E Inhibition of DNA Replication (Antibacterial/Anticancer) B->E F Modulation of Cell Growth, Proliferation, and Survival (Anticancer) C->F G Inhibition of Viral Replication (Antiviral) D->G

Caption: Potential signaling pathways targeted by quinolone-based compounds.

The quinoline moiety can interact with various biological targets. For instance, some quinolone derivatives are known to target DNA topoisomerases, which are crucial for DNA replication, leading to their antibacterial and anticancer effects. Others have been found to modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Furthermore, certain quinolone compounds have shown inhibitory activity against viral enzymes like HIV integrase. The specific interactions of this compound would require further experimental investigation.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptides and peptidomimetics. While specific data for this compound is limited, the known chemical properties and biological activities of its analogs and the broader class of quinoline derivatives highlight its potential in medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further investigation by researchers in the field. Further studies are warranted to fully elucidate its specific chemical properties, biological activities, and potential therapeutic applications.

References

An In-depth Technical Guide to Boc-3-(3-quinolyl)-DL-Ala-OH: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. While specific experimental data and biological applications for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from closely related analogs to provide a robust framework for its study and use in research and drug development.

Molecular Structure and Properties

This compound is a non-proteinogenic amino acid derivative. Its structure is characterized by an alanine backbone where the β-carbon is substituted with a quinoline (B57606) ring at the 3-position. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Table 1: Physicochemical Properties of this compound and a Close Analog

PropertyThis compoundBoc-3-(3-pyridyl)-L-alanine (Analog)
Molecular Formula C₁₇H₂₀N₂O₄C₁₃H₁₈N₂O₄
Molecular Weight 316.35 g/mol [1]266.29 g/mol
Appearance Not specified (likely a solid)Crystalline solid
Purity ≥ 97.0% (HPLC)Not specified
CAS Number 1100747-96-3117142-26-4

Note: Data for Boc-3-(3-pyridyl)-L-alanine is provided as a reference due to the limited specific data for the title compound.

Synthesis and Experimental Protocols

General Experimental Protocol for Boc Protection of 3-(3-quinolyl)-DL-alanine (Adapted)

This protocol is adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine.[2]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-(3-quinolyl)-DL-alanine (1 equivalent) in a mixture of water and 1,4-dioxane. Cool the suspension in an ice bath.

  • Addition of Base: To the stirred, cooled suspension, add anhydrous potassium carbonate (1 equivalent).[2]

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane to the reaction mixture over a period of 10-15 minutes.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.[2]

    • Extract the aqueous residue with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Adjust the pH of the aqueous layer to approximately 3 by adding solid citric acid.[2]

    • Saturate the acidic aqueous layer with solid sodium chloride to decrease the solubility of the product.

    • Extract the product into ethyl acetate multiple times.

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[2]

    • Filter the drying agent and concentrate the filtrate under reduced pressure until crystallization begins.

    • Cool the solution at 0°C for at least one hour to promote further crystallization.

    • Collect the crystals by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Characterization

While specific spectral data for this compound is not available, the following characterization techniques would be essential to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the Boc group, the alanine backbone, and the quinoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbamate (B1207046) C=O of the Boc group, the carboxylic acid O-H and C=O, and the aromatic C=C and C-N bonds of the quinoline ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery and Development

Quinolone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of quinolyl-alanine residues into peptides can modulate their biological activity, receptor-binding affinity, and metabolic stability.

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific introduction of a quinolyl moiety. This allows for the systematic exploration of structure-activity relationships (SAR) in bioactive peptides.

General Workflow for Peptide Synthesis using this compound

Peptide_Synthesis_Workflow start Start with resin-bound peptide deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling of This compound (e.g., HBTU/HOBt) neutralization->coupling wash Wash resin coupling->wash repeat Repeat cycle for next amino acid wash->repeat repeat->deprotection Yes cleavage Cleavage from resin and side-chain deprotection (e.g., HF) repeat->cleavage No purification Purification and Characterization cleavage->purification

Figure 1. General workflow for incorporating this compound into a peptide chain via solid-phase peptide synthesis.

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet elucidated, quinoline-containing compounds have been investigated for their effects on various cellular processes, including those involved in cancer. For instance, some quinoline derivatives have been shown to interfere with receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

The diagram below illustrates a generalized RTK signaling pathway that could be a potential area of investigation for peptides containing 3-(3-quinolyl)alanine.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization GRB2 GRB2 RTK->GRB2 Phosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor Quinolyl-Alanine Containing Peptide (Hypothetical) Inhibitor->RTK Potential Inhibition

Figure 2. A generalized Receptor Tyrosine Kinase (RTK) signaling pathway. Peptides containing quinolyl-alanine could potentially be investigated as inhibitors of such pathways.

Disclaimer: The signaling pathway depicted is a generalized representation and does not imply a known interaction with this compound. It serves as an illustrative example of a relevant pathway for which quinoline-based compounds are being explored.

Conclusion

This compound is a valuable synthetic building block for the incorporation of a quinoline moiety into peptides. While specific experimental and biological data for this compound are limited, this guide provides a foundational understanding of its structure, a reliable synthetic approach based on a close analog, and highlights its potential in the development of novel peptide-based therapeutics. Further research is warranted to fully characterize this compound and explore its biological activities and potential roles in modulating cellular signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Boc-3-(3-quinolyl)-DL-Ala-OH, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic route from commercially available starting materials, including experimental protocols and quantitative data.

Introduction

This compound is a non-canonical amino acid derivative that incorporates a quinoline (B57606) moiety. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The N-terminal Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions, allowing for the strategic incorporation of the quinolyl side chain into peptide and small molecule drug candidates. This guide outlines a robust two-step synthesis of this compound.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the unprotected amino acid, 3-(3-quinolyl)-DL-alanine, via a malonic ester synthesis. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-(3-quinolyl)-DL-alanine cluster_1 Step 2: Boc Protection 3_chloromethylquinoline 3-(Chloromethyl)quinoline (B24877) intermediate Diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate 3_chloromethylquinoline->intermediate:w + Diethyl acetamidomalonate, NaOEt, EtOH diethyl_acetamidomalonate Diethyl acetamidomalonate diethyl_acetamidomalonate:e->intermediate unprotected_amino_acid 3-(3-quinolyl)-DL-alanine intermediate->unprotected_amino_acid 1. Aq. HCl, Reflux 2. Neutralization final_product This compound unprotected_amino_acid->final_product:w + (Boc)2O, Base, Solvent boc_anhydride Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) boc_anhydride:e->final_product

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-quinolyl)-DL-alanine

This step follows a modified malonic ester synthesis protocol.

3.1.1. Materials and Reagents

ReagentSupplierPurity
3-(Chloromethyl)quinolineCommercially available≥95%
Diethyl acetamidomalonateCommercially available≥98%
Sodium Ethoxide (NaOEt)Commercially available≥95%
Absolute Ethanol (B145695) (EtOH)ACS grade
Hydrochloric Acid (HCl), conc.ACS grade
Sodium Hydroxide (B78521) (NaOH)ACS grade
Diethyl etherACS grade

3.1.2. Procedure

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol under an inert atmosphere. To this solution, add diethyl acetamidomalonate (1.0 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes. Add a solution of 3-(chloromethyl)quinoline (1.0 eq.) in absolute ethanol dropwise. The reaction mixture is then heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate. This intermediate can be purified by column chromatography on silica (B1680970) gel.

  • Hydrolysis and Decarboxylation: The crude or purified intermediate is suspended in 6M hydrochloric acid. The mixture is heated to reflux for 6-8 hours. During this time, hydrolysis of the ester and amide groups, followed by decarboxylation, occurs.

  • Isolation of 3-(3-quinolyl)-DL-alanine: After cooling, the reaction mixture is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then neutralized with a solution of sodium hydroxide to a pH of approximately 7. The resulting precipitate, 3-(3-quinolyl)-DL-alanine, is collected by filtration, washed with cold water, and dried under vacuum.

3.1.3. Quantitative Data

StepProductTypical Yield
AlkylationDiethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate70-85%
Hydrolysis3-(3-quinolyl)-DL-alanine80-90%
Overall3-(3-quinolyl)-DL-alanine56-77%
Step 2: N-Boc Protection of 3-(3-quinolyl)-DL-alanine

This step involves the protection of the primary amine with a Boc group.

3.2.1. Materials and Reagents

ReagentSupplierPurity
3-(3-quinolyl)-DL-alanineFrom Step 1
Di-tert-butyl dicarbonate ((Boc)₂O)Commercially available≥98%
Sodium Bicarbonate (NaHCO₃)ACS grade
DioxaneACS grade
WaterDeionized
Ethyl AcetateACS grade
Citric AcidACS grade

3.2.2. Procedure

  • Reaction Setup: In a round-bottom flask, suspend 3-(3-quinolyl)-DL-alanine (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq.) to the suspension.

  • Addition of (Boc)₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, the dioxane is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O and by-products. The aqueous layer is then acidified to a pH of 2-3 with a 10% citric acid solution.

  • Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

3.2.3. Quantitative Data and Characterization

ProductTypical YieldPurity (HPLC)Melting Point (°C)
This compound85-95%≥97.0%[1]Not available

Note: Detailed characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product should be obtained to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: 3-(Chloromethyl)quinoline Diethyl acetamidomalonate alkylation Alkylation Reaction start->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis boc_protection Boc Protection hydrolysis->boc_protection end_synthesis Crude this compound boc_protection->end_synthesis workup Aqueous Workup & Extraction end_synthesis->workup recrystallization Recrystallization workup->recrystallization analysis Characterization (HPLC, NMR, MS) recrystallization->analysis final_product Pure this compound analysis->final_product

Figure 2: Logical workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for producing this important building block. The two-step approach, beginning with a malonic ester synthesis followed by Boc protection, provides good overall yields. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this and similar non-canonical amino acid derivatives for incorporation into novel therapeutic agents.

References

Unraveling the Enigma: The Mechanism of Action of Boc-3-(3-quinolyl)-DL-Ala-OH Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, detailed scientific literature elucidating the specific mechanism of action, biological targets, and quantitative efficacy of Boc-3-(3-quinolyl)-DL-Ala-OH is currently unavailable in the public domain. Extensive searches of scientific databases and patent literature did not yield specific studies on this particular compound. Its primary characterization in commercially available sources is as a Boc-protected quinolyl alanine (B10760859) derivative, suggesting its principal use as a building block in the synthesis of more complex molecules.

While direct experimental data for this compound is absent, the presence of the quinoline (B57606) moiety provides a foundation for hypothesizing its potential biological activities. The quinoline ring is a well-established pharmacophore, a core structural component found in a wide array of biologically active compounds and approved drugs. The diverse mechanisms of action attributed to quinoline derivatives span a broad spectrum of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The biological activity of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring system. This structural diversity allows for the fine-tuning of their pharmacological profiles. Below is a summary of the established mechanisms of action for various classes of quinoline-containing compounds, which may offer insights into the potential, though unverified, activities of this compound.

Potential Mechanisms of Action Based on the Quinoline Moiety:
Therapeutic AreaMechanism of ActionExamples of Quinolone Derivatives
Antimalarial Inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic free heme.Chloroquine, Quinine, Mefloquine
Antibacterial Inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)
Anticancer - Inhibition of tyrosine kinases involved in cell signaling and proliferation.- Intercalation into DNA and inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis.- Disruption of microtubule polymerization, arresting cells in mitosis.Camptothecin (Topoisomerase I inhibitor), Lapatinib (Tyrosine kinase inhibitor)
Anti-inflammatory Modulation of inflammatory signaling pathways, though the precise mechanisms are often multifaceted and compound-specific.
Neuropharmacology Interaction with various receptors and enzymes in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the known activities of other quinoline derivatives, particularly in oncology, one could speculate on potential signaling pathways that this compound or its derivatives might modulate. For instance, if it were to act as a tyrosine kinase inhibitor, it could potentially interfere with pathways such as the EGFR or VEGFR signaling cascades, which are crucial for cancer cell growth and angiogenesis.

Hypothetical Tyrosine Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression TF->Gene_Expression Ligand Growth Factor (Ligand) Ligand->RTK Binds Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols: A General Framework

As no specific experimental data for this compound exists, the following are generalized protocols that researchers would typically employ to determine the mechanism of action of a novel quinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting cell viability against compound concentration.

Kinase Inhibition Assay
  • Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the kinase, substrate, ATP, and varying concentrations of this compound.

    • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure luminescence to determine the kinase activity.

Topoisomerase Inhibition Assay
  • Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

  • Methodology:

    • Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the compound.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose (B213101) gel electrophoresis.

    • Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed or linear DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion

A Technical Guide to the Biological Activity of the 3-(3-Quinolyl)-DL-Alanine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This technical guide focuses on the potential biological activities of the 3-(3-quinolyl)-DL-alanine core structure. While direct biological data for Boc-3-(3-quinolyl)-DL-Ala-OH is limited, as it is primarily regarded as a synthetic intermediate, extensive research on related quinoline derivatives provides a strong foundation for predicting its potential therapeutic applications. This document will synthesize the available information on the antimicrobial, anticancer, and neuroprotective activities associated with the quinoline nucleus, presenting quantitative data from related compounds, outlining potential experimental protocols, and visualizing key signaling pathways.

The incorporation of an alanine (B10760859) moiety at the 3-position of the quinoline ring introduces a chiral center and provides a handle for peptide synthesis, offering the potential for creating novel peptide-based therapeutics with enhanced efficacy and selectivity.[1] The biological activities of quinoline derivatives are diverse and well-documented, ranging from antimicrobial and anticancer to neuroprotective effects.[2][3]

Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial properties.[3] The core mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death.

Mechanism of Action

A primary target for many quinoline-based antimicrobials is bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinoline derivatives interfere with essential cellular processes, leading to bacterial cell death. The proposed mechanism involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA.

Another potential mechanism for antimicrobial activity is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Quantitative Data for Related Compounds

While specific MIC (Minimum Inhibitory Concentration) values for 3-(3-quinolyl)-DL-alanine are not available, data from related quinoline carboxamides and other derivatives highlight the potential of this scaffold.

Compound ClassOrganismMIC (µg/mL)Reference
Quinolone-3-carboxamide derivativesS. pneumoniae≤ 0.008[5]
1,2-dihydroquinoline carboxamide derivativesM. tuberculosis H37Rv0.39 - 0.78[5]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4[5]
Quinolone-thiosemicarbazide derivativesC. albicans31.25[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The test compound, this compound or its derivatives, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the test compound is prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase activity (IC50) is calculated.

antimicrobial_pathway

Caption: Multiple proposed anticancer mechanisms of quinoline derivatives.

Neuroprotective Activity

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [7][8] Mechanism of Action

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and enzyme-inhibiting properties.

  • Antioxidant Activity: Quinolines can act as radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage. [7]* Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) is a key strategy in the management of Parkinson's and Alzheimer's diseases, respectively. [7][9]MAO-B is involved in the degradation of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain. AChE breaks down the neurotransmitter acetylcholine, and its inhibition can improve cognitive function.

Quantitative Data for Related Compounds

Compound ClassTargetIC50Reference
8-HydroxyquinolylnitronesMAO-BVaries[9]
Quinoline derivativesAcetylcholinesterase (AChE)Varies[7]
Quinoline derivativesCatechol-O-methyltransferase (COMT)Varies[7]

Experimental Protocols

MAO-B Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from rat brain can be used as the enzyme source.

  • Reaction Mixture: The reaction mixture contains the enzyme, a substrate (e.g., kynuramine (B1673886) or benzylamine), and various concentrations of the test compound.

  • Incubation: The mixture is incubated at 37°C.

  • Detection: The product of the enzymatic reaction is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline (B1666331) is measured. For benzylamine, the production of hydrogen peroxide can be detected using a coupled reaction with horseradish peroxidase and a suitable chromogen.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay (e.g., against H2O2-induced toxicity):

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 2 hours).

  • Induction of Toxicity: Oxidative stress is induced by adding hydrogen peroxide (H2O2) to the cell culture.

  • Incubation: Cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the control (H2O2-treated cells without the test compound).

Signaling Pathway

neuroprotection_workflow cluster_insult Neurotoxic Insult cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Enzyme_Activity Enzyme Dysregulation (e.g., MAO-B, AChE) Enzyme_Activity->Neuronal_Damage Quinoline\nDerivative Quinoline Derivative Quinoline\nDerivative->Oxidative_Stress Scavenges Quinoline\nDerivative->Enzyme_Activity Inhibits Neuroprotection Neuroprotection

References

Technical Guide: Physicochemical Properties of Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for Boc-3-(3-quinolyl)-DL-Ala-OH, a Boc-protected quinolyl alanine (B10760859) derivative. This information is critical for its application in peptide synthesis, drug discovery, and development.

Core Data: Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the general characteristics of Boc-protected amino acids and quinoline (B57606) derivatives. The presence of the bulky, hydrophobic quinoline and Boc groups, combined with the polar carboxylic acid and amide functionalities, results in solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventCompound ClassExpected SolubilityNotes
Dimethylformamide (DMF)Boc-protected amino acidsSoluble to Highly SolubleA common solvent for peptide synthesis; Boc-Ala-OH is "clearly soluble" at 0.5 M.
Dimethyl sulfoxide (B87167) (DMSO)Polar aprotic solventsSolubleOften used for dissolving a wide range of organic compounds.
N-Methyl-2-pyrrolidone (NMP)Polar aprotic solventsSolubleAnother common solvent for solid-phase peptide synthesis.
Dichloromethane (DCM)Chlorinated hydrocarbonsSolubleFrequently used in Boc-based solid-phase peptide synthesis.
Methanol, EthanolAlcoholsModerately Soluble to SolubleSolubility of amino acids in alcohols generally decreases with increasing alkyl chain length[1].
WaterAqueousSparingly Soluble to InsolubleThe hydrophobic Boc and quinoline groups limit aqueous solubility.
Petroleum EtherNonpolar solventsInsolubleGenerally, Boc-protected amino acids are insoluble in nonpolar solvents[2].

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method, followed by quantification of the dissolved solute[3].

Materials and Equipment:

  • This compound

  • Selected analytical grade solvents (e.g., DMF, DMSO, Methanol, Water)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (drying oven/vacuum desiccator)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.

  • Sample Processing:

    • After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • For HPLC Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration.

    • For Gravimetric Analysis: Accurately weigh a known volume of the filtered supernatant in a pre-weighed container. Evaporate the solvent completely in a drying oven or vacuum desiccator until a constant weight is achieved. The final weight of the residue corresponds to the amount of dissolved solute.

  • Quantification:

    • HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use this curve to determine the concentration in the diluted sample, and then calculate the original solubility by accounting for the dilution factor.

    • Gravimetric Method: Calculate the solubility (e.g., in g/L or mg/mL) from the mass of the dried residue and the initial volume of the supernatant.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the quinoline-containing amino acid, followed by the protection of the amino group with a Boc moiety. A representative synthesis is outlined below, based on established methods for similar compounds[4][5].

Step 1: Synthesis of 3-(3-quinolyl)-DL-alanine This step typically involves the condensation of a quinoline derivative with a suitable precursor. For example, a common route is the diethyl acetamidomalonate synthesis, where 3-(bromomethyl)quinoline (B55640) is reacted with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.

Step 2: Boc Protection The resulting 3-(3-quinolyl)-DL-alanine is then protected with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

Procedure:

  • Dissolve 3-(3-quinolyl)-DL-alanine in an aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a cold citric acid or HCl solution to a pH of approximately 3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound.

Visualizations

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 proc1 Settle excess solid equil1->proc1 proc2 Centrifuge proc1->proc2 proc3 Filter supernatant proc2->proc3 anal1 Quantify concentration (HPLC or Gravimetric) proc3->anal1 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->PI3K inhibits

References

Spectroscopic and Synthetic Profile of Boc-3-(3-quinolyl)-DL-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Boc-3-(3-quinolyl)-DL-Ala-OH, a key building block in medicinal chemistry and peptide synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document presents expected spectroscopic data based on the analysis of its core components: the Boc-protecting group, the alanine (B10760859) backbone, and the quinoline (B57606) moiety. The provided experimental protocols are standardized procedures applicable to the synthesis and analysis of similar amino acid derivatives.

Spectroscopic Data

The spectroscopic signature of this compound is determined by the combination of its constituent functional groups. The following tables summarize the anticipated data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.40s9HBoc group (C(CH₃)₃)
~3.40 - 3.60m2Hβ-CH₂ of Ala
~4.50 - 4.70m1Hα-CH of Ala
~5.50 - 5.70d1HNH of Boc group
~7.50 - 8.90m6HQuinoline ring protons
~10.0 - 12.0br s1HCarboxylic acid (COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~28.5Boc group (C(CH₃)₃)
~38.0β-C of Ala
~53.0α-C of Ala
~80.0Boc group (C(CH₃)₃)
~120.0 - 150.0Quinoline ring carbons
~155.0Boc group (C=O)
~175.0Carboxylic acid (C=O)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
~2980 - 2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Boc group)
~1600, 1500, 1450MediumC=C and C=N stretch (Quinoline)
~1160StrongC-O stretch (Boc group)
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zAssignment
ESI+317.15[M+H]⁺
ESI+339.13[M+Na]⁺
ESI+217.09[M-Boc+H]⁺
ESI-315.13[M-H]⁻

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of Boc-Protected Amino Acids

A standard method for the N-protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

Materials:

Procedure:

  • Dissolve 3-(3-quinolyl)-DL-alanine in a mixture of dioxane (or THF) and water.

  • Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate to the cooled solution portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation:

  • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Electrospray ionization (ESI) is a common technique for this type of molecule, used in both positive and negative ion modes to obtain the molecular ion and common adducts. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

In-Depth Technical Guide: Stability and Storage of Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3-(3-quinolyl)-DL-Ala-OH, a key building block in synthetic chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity, purity, and performance in research and development applications.

Core Stability Characteristics

This compound, as a Boc-protected amino acid derivative containing a quinoline (B57606) moiety, possesses a specific set of stability characteristics. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, making it a versatile tool in peptide synthesis and other organic transformations. However, it is susceptible to cleavage under acidic conditions and at elevated temperatures. The quinoline ring is generally stable but can be susceptible to photodegradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for Boc-protected amino acids and related chemical compounds.

ConditionRecommendationRationale
Temperature Short-term (weeks): Room TemperatureLong-term (months to years): 2-8°CRefrigeration minimizes the potential for slow degradation over time. While stable for short periods at ambient temperature, long-term storage at elevated temperatures is not advised.
Moisture Store in a tightly sealed container in a dry environment.The compound can be hygroscopic. Moisture can lead to hydrolysis of the Boc group or other degradation pathways. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.
Light Store in an opaque or amber container, protected from direct light.The quinoline moiety may be susceptible to photodegradation upon prolonged exposure to UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.While not strictly necessary for short-term storage, an inert atmosphere can help prevent oxidative degradation over the long term.

Potential Degradation Pathways

The degradation of this compound is primarily dictated by the lability of the Boc group and the potential reactivity of the quinoline ring. The most probable degradation pathways include acid-catalyzed hydrolysis, thermolysis of the Boc group, and photodegradation of the quinoline moiety.

Acid-Catalyzed Deprotection

The Boc group is readily cleaved under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene. This is the most common degradation pathway and is often an intended chemical transformation.

This compound This compound 3-(3-quinolyl)-DL-Ala 3-(3-quinolyl)-DL-Ala This compound->3-(3-quinolyl)-DL-Ala  H+ (Acid) CO2 CO2 3-(3-quinolyl)-DL-Ala->CO2 3-(3-3-quinolyl)-DL-Ala 3-(3-3-quinolyl)-DL-Ala Isobutylene Isobutylene 3-(3-3-quinolyl)-DL-Ala->Isobutylene

Figure 1: Acid-Catalyzed Degradation Pathway.

Thermal Degradation

Exposure to high temperatures can lead to the thermolytic cleavage of the Boc group, following a similar pathway to acid-catalyzed deprotection. This process can occur without the need for a catalyst.[1]

This compound This compound 3-(3-quinolyl)-DL-Ala 3-(3-quinolyl)-DL-Ala This compound->3-(3-quinolyl)-DL-Ala  Δ (Heat) CO2 CO2 3-(3-quinolyl)-DL-Ala->CO2 Isobutylene Isobutylene 3-(3-quinolyl)-DL-Ala->Isobutylene

Figure 2: Thermal Degradation Pathway.

Photodegradation

The quinoline ring system can absorb UV light, which may lead to photochemical reactions. While specific photoproducts for this molecule are not documented, potential reactions could involve oxidation or rearrangement of the quinoline ring.[2]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting material for degradation.

General Workflow for Forced Degradation Study

cluster_0 Stress Conditions Acidic Acidic Time Point Sampling Time Point Sampling Acidic->Time Point Sampling Basic Basic Basic->Time Point Sampling Oxidative Oxidative Oxidative->Time Point Sampling Thermal Thermal Thermal->Time Point Sampling Photolytic Photolytic Photolytic->Time Point Sampling Sample Preparation Sample Preparation Sample Preparation->Acidic Sample Preparation->Basic Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Sample Analysis Sample Analysis Time Point Sampling->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

Figure 3: Forced Degradation Experimental Workflow.

Detailed Methodologies

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C). Also, heat a sample of the stock solution at 60°C.

    • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Point Sampling: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For solid samples under thermal stress, dissolve a portion in the initial solvent at each time point.

  • Sample Analysis:

    • Immediately analyze the samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Based on the mass data from LC-MS and the known reactivity, propose structures for the degradation products.

    • Summarize the stability profile of the compound under each stress condition.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for photodegradation of the quinoline ring. For critical applications, it is recommended to perform in-house stability studies to confirm its integrity under specific experimental conditions. Proper storage and handling are paramount to ensure the quality and reliability of this important synthetic building block.

References

Methodological & Application

Application Notes and Protocols for Boc-3-(3-quinolyl)-DL-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and constrain peptide conformation. Boc-3-(3-quinolyl)-DL-Ala-OH is a synthetic amino acid derivative that features a quinoline (B57606) ring, a privileged scaffold in drug discovery known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The quinoline moiety can introduce unique structural and electronic properties into peptides, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.[1]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols detailed below are based on established methodologies for incorporating sterically hindered and unnatural amino acids into peptide chains.[3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide representative conditions and expected outcomes based on general principles of Boc-SPPS and experience with other bulky, non-proteinogenic amino acids. Optimization for specific peptide sequences is highly recommended.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommended ValueNotes
Resin Merrifield or PAM ResinStandard resins for Boc-SPPS.
Equivalents of Amino Acid 3 - 5Increased equivalents may be necessary for this hindered amino acid.
Coupling Reagent HBTU/HOBt or HATU/HOAtPotent coupling reagents are recommended to overcome steric hindrance.
Equivalents of Coupling Reagent 3 - 5A 1:1 ratio with the amino acid is typical.
Base DIEA (N,N-Diisopropylethylamine)Used for in situ neutralization.
Equivalents of Base 6 - 10An excess is required to neutralize the incoming amino acid and the resin-bound amine salt.
Solvent DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)NMP can be beneficial for improving solvation of growing peptide chains.
Reaction Time 2 - 4 hoursExtended coupling times may be required. Monitoring with a Kaiser test is crucial.
Double Coupling RecommendedPerforming the coupling step twice can significantly improve efficiency.

Table 2: Representative Cleavage Cocktails for Peptides Containing 3-(3-quinolyl)-DL-Alanine

ReagentCompositionApplication Notes
HF Cleavage 90% HF, 10% Anisole (B1667542) (or p-cresol)The standard, high-efficiency cleavage method for Boc-SPPS. Requires specialized equipment.
TFMSA Cleavage TFMSA/TFA/Thioanisole (1:10:1)A common alternative to HF, though less volatile and potentially causing more side reactions.
Low-HF Cleavage 50% HF in Dimethyl SulfideMilder conditions that can reduce side reactions.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A versatile cocktail for peptides with sensitive residues, though more commonly used in Fmoc-SPPS, it can be adapted.[5]

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).

  • Swell the resin in DCM for 30 minutes.

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin).

Boc Deprotection
  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL/g resin) followed by DMF (3 x 10 mL/g resin).

Neutralization
  • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess base.

Coupling of this compound
  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the activated amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), drain the solution and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution.

  • After complete coupling, wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

Capping (Optional)

If the coupling of the hindered amino acid is incomplete after double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).

Final Cleavage and Deprotection (HF Cleavage)

Caution: Hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under a high vacuum.

  • Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

  • Add a scavenger such as anisole or p-cresol (B1678582) (1 mL per gram of resin).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm the identity and purity of the final peptide.[6][8]

Visualizations

SPPS_Workflow Resin Start: Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Washing Steps Coupling->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Cleavage Final Cleavage & Deprotection (HF) Wash->Cleavage Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc-SPPS incorporating this compound.

Coupling_Reaction cluster_reactants Reactants cluster_resin Resin-Bound Peptide AminoAcid This compound ActivatedAA Activated Amino Acid (Active Ester) AminoAcid->ActivatedAA CouplingReagent HBTU/HATU CouplingReagent->ActivatedAA Base DIEA Base->ActivatedAA ResinPeptide Resin-Peptide-NH2 CoupledPeptide Resin-Peptide-NH-CO-Ala(3-quinolyl)-Boc ResinPeptide->CoupledPeptide ActivatedAA->CoupledPeptide

Caption: Key steps in the coupling reaction of this compound.

Hypothetical_Signaling_Pathway Peptide Quinolyl-Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Gene Expression, Apoptosis) Kinase_Cascade->Response Leads to

Caption: Hypothetical signaling pathway modulated by a quinolyl-containing peptide.

References

Application Notes and Protocols for Coupling Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(3-quinolyl)-DL-Ala-OH is an unnatural amino acid derivative that holds significant potential in the design of novel peptides and peptidomimetics. The incorporation of the quinoline (B57606) moiety can impart unique structural and functional properties to peptides, including enhanced biological activity and modified conformational preferences.[1][2][3] This document provides detailed application notes and protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

The bulky and sterically hindered nature of the 3-quinolyl side chain requires careful consideration of coupling reagents and reaction conditions to ensure high yields and minimize side reactions such as racemization.[4][5] These protocols are designed to offer robust starting points for researchers, which can be further optimized for specific synthetic requirements.

Data Presentation: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically demanding amino acids like this compound. The following table summarizes the performance of common coupling reagents in reactions involving bulky amino acid residues. While specific data for this compound is not extensively published, this data provides a strong comparative basis for reagent selection.

Coupling ReagentActivating AdditiveTypical SolventTypical Reaction Time (Solid-Phase)Reported Yields (for hindered couplings)Key Considerations
HATU None (contains HOAt)DMF, NMP30 min - 4 hHighHighly efficient for hindered couplings, faster reaction rates, and reduced epimerization compared to HBTU.[4][6][7]
HBTU HOBt (optional)DMF, NMP1 - 6 hGood to HighA reliable and cost-effective option, though may require longer reaction times for bulky residues compared to HATU.[6][8]
PyBOP None (contains HOBt)DMF, DCM1 - 4 hGood to HighEfficient for both solid-phase and solution-phase synthesis; avoids the formation of carcinogenic byproducts associated with BOP.[9][10]
EDC HOBt, Oxyma PureDCM, DMF2 - 12 hModerate to GoodA versatile and economical choice, particularly for solution-phase synthesis. The resulting urea (B33335) byproduct is water-soluble, simplifying purification.[11]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various standard coupling reagents. These can be adapted for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Protocol 1: HATU-Mediated Coupling (Solid-Phase)

This protocol is recommended for difficult couplings where steric hindrance is a major concern.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and agitate for 2-5 minutes to pre-activate the carboxylic acid.

  • Drain the DMF from the swelled resin and immediately add the activation mixture.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of the quinolyl group, extended coupling times may be necessary.[12]

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive for free amines, a second coupling may be performed by repeating steps 3-5.

  • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: PyBOP-Mediated Coupling (Solid-Phase)

PyBOP is another highly effective reagent for coupling sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and PyBOP in DMF.

  • Add DIPEA to the solution and mix.

  • Immediately add this activation mixture to the swelled resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction for completion. If necessary, perform a second coupling.

  • Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

Protocol 3: EDC/HOBt-Mediated Coupling (Solution-Phase)

This protocol is suitable for solution-phase synthesis.

Materials:

  • Amine component (e.g., an amino acid ester) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve this compound, the amine component, and HOBt in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the reaction mixture and stir for 10 minutes.

  • Add EDC·HCl in one portion and continue to stir at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described coupling protocols.

HATU_Coupling_Workflow cluster_activation Pre-activation cluster_coupling Coupling Reaction Boc_AA This compound Activation_Mix Activation Mixture Boc_AA->Activation_Mix HATU HATU HATU->Activation_Mix DIPEA_act DIPEA DIPEA_act->Activation_Mix Coupling Agitate 2-4h at RT Activation_Mix->Coupling Resin Deprotected Peptide-Resin Resin->Coupling Wash Wash (DMF, DCM) Coupling->Wash Coupled_Resin Coupled Peptide-Resin Wash->Coupled_Resin

Caption: Workflow for HATU-mediated solid-phase coupling.

PyBOP_Coupling_Workflow cluster_activation_pybop Activation cluster_coupling_pybop Coupling Reaction Boc_AA_pybop This compound Activation_Mix_pybop Activation Mixture Boc_AA_pybop->Activation_Mix_pybop PyBOP PyBOP PyBOP->Activation_Mix_pybop DIPEA_pybop DIPEA DIPEA_pybop->Activation_Mix_pybop Coupling_pybop Agitate 2-4h at RT Activation_Mix_pybop->Coupling_pybop Resin_pybop Deprotected Peptide-Resin Resin_pybop->Coupling_pybop Wash_pybop Wash (DMF, DCM) Coupling_pybop->Wash_pybop Coupled_Resin_pybop Coupled Peptide-Resin Wash_pybop->Coupled_Resin_pybop

Caption: Workflow for PyBOP-mediated solid-phase coupling.

EDC_HOBt_Coupling_Workflow start Dissolve Reactants (Boc-AA, Amine, HOBt) in DCM/DMF cool Cool to 0 °C start->cool add_dipea Add DIPEA, Stir 10 min cool->add_dipea add_edc Add EDC·HCl add_dipea->add_edc stir_cold Stir at 0 °C for 1h add_edc->stir_cold warm_stir Warm to RT, Stir 12-24h stir_cold->warm_stir workup Aqueous Workup warm_stir->workup purify Purification workup->purify product Purified Peptide purify->product

Caption: Workflow for EDC/HOBt-mediated solution-phase coupling.

Signaling Pathway Diagrams

Amide_Bond_Formation cluster_reactants Reactants Carboxylic_Acid This compound (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester Amine N-terminal Amine (R'-NH2) Peptide_Bond Peptide Bond Formation (Amide) Amine->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Activated_Ester->Peptide_Bond Product Coupled Peptide Peptide_Bond->Product

Caption: General pathway for amide bond formation.

References

Deprotection of Boc-3-(3-quinolyl)-DL-Ala-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-3-(3-quinolyl)-DL-Ala-OH, a key step in the synthesis of various compounds, particularly in the development of novel therapeutics. The protocols outlined below are based on established methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Introduction

This compound is a protected amino acid derivative incorporating a quinoline (B57606) moiety, a structural motif present in many biologically active compounds. The Boc protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, 3-(3-quinolyl)-DL-alanine.

Two primary and highly effective methods for the deprotection of this compound are presented:

  • Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : A widely used and generally efficient method for Boc deprotection.

  • Method 2: Hydrochloric Acid (HCl) in Dioxane : An alternative method that often results in the direct precipitation of the hydrochloride salt of the deprotected amino acid, which can simplify purification.

Comparative Overview of Deprotection Methods

The choice of deprotection method can be influenced by factors such as the scale of the reaction, the desired salt form of the product, and the presence of other acid-labile functional groups. The following table summarizes the typical reaction conditions and outcomes for the two methods. Note: The quantitative data are typical for Boc deprotection and may require optimization for this specific substrate.

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
TFA Concentration 20-50% (v/v)N/A
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 30 minutes - 3 hours30 minutes - 4 hours
Typical Yield >90%>90%
Product Form TFA Salt (often an oil or solid)HCl Salt (often a solid precipitate)
Work-up Evaporation, trituration with etherFiltration or evaporation and trituration

Chemical Reaction and Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_AA This compound Protonated_Boc Protonated Intermediate Boc_AA->Protonated_Boc + H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tert_butyl tert-butyl cation Protonated_Boc->tert_butyl Deprotected_AA 3-(3-quinolyl)-DL-Ala (Amine) Carbamic_Acid->Deprotected_AA Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Final_Salt Ammonium Salt (TFA or HCl salt) Deprotected_AA->Final_Salt + H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a similar deprotection of N-Boc-protected aminoquinoline derivatives and is a standard procedure for Boc group removal.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to -10°C to -20°C using an appropriate cooling bath.[1]

  • Slowly add TFA (4-10 equivalents, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • Maintain the reaction at low temperature and stir for approximately 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) or DCM (2-3 times).

  • The resulting residue is the trifluoroacetate (B77799) salt of 3-(3-quinolyl)-DL-alanine. To obtain a solid, triturate the residue with cold diethyl ether.

  • Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

TFA_Deprotection_Workflow cluster_1 TFA Deprotection Workflow Start Dissolve this compound in DCM Cool Cool to -10°C to -20°C Start->Cool Add_TFA Add TFA dropwise Cool->Add_TFA React Stir for 3 hours Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Reaction Complete Co_evaporate Co-evaporate with toluene Evaporate->Co_evaporate Triturate Triturate with cold diethyl ether Co_evaporate->Triturate Filter_Dry Filter and dry the product Triturate->Filter_Dry

References

Application Notes and Protocols: Boc-3-(3-quinolyl)-DL-Ala-OH in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Boc-3-(3-quinolyl)-DL-Ala-OH in modern drug development. This unique amino acid derivative, incorporating a quinoline (B57606) moiety, serves as a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic applications in oncology and neuropharmacology.

Application Note 1: Anticancer Drug Development

The quinoline scaffold is a recognized pharmacophore in the design of anticancer agents.[1] Derivatives of quinoline have been shown to exhibit a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] this compound can be utilized as a key building block to synthesize novel peptides or small molecule inhibitors targeting various cancer-related pathways.

Potential Mechanisms of Action:

Incorporation of the 3-quinolyl moiety may confer the ability to intercalate with DNA or inhibit key enzymes involved in cancer progression, such as tyrosine kinases or topoisomerases.[1] Furthermore, peptides containing this residue could be designed to disrupt protein-protein interactions critical for tumor growth and survival. A potential target is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[2]

Experimental Applications:
  • Cytotoxicity Screening: Assess the cytotoxic effects of compounds derived from this compound against various cancer cell lines.

  • Cell Cycle Analysis: Determine the effect of synthesized compounds on cell cycle progression.

  • Apoptosis Induction: Investigate the ability of the compounds to induce programmed cell death.

  • Signaling Pathway Modulation: Analyze the impact on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.

Hypothetical Quantitative Data:

The following table presents hypothetical IC50 values for a synthesized peptide, Peptide-Q1 , containing a 3-(3-quinolyl)-Ala residue, in various cancer cell lines.

Cell LineCancer TypePeptide-Q1 IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer15.21.8
A549Lung Cancer22.53.2
HeLaCervical Cancer18.92.5
PC-3Prostate Cancer25.14.1

Note: The above data is illustrative and intended for experimental design purposes.

Application Note 2: Neuroprotective Agent Development

Quinoline derivatives have also been investigated for their neuroprotective properties, primarily due to their antioxidant capabilities and their potential to modulate pathways implicated in neurodegenerative diseases.[3][4][5] The incorporation of this compound into novel molecules could lead to the development of agents for treating conditions like Alzheimer's or Parkinson's disease.

Potential Mechanisms of Action:

The quinoline ring system may contribute to the antioxidant properties of synthesized compounds, helping to mitigate oxidative stress, a key factor in neuronal cell death.[3] Additionally, these compounds could potentially modulate neurotransmitter systems or inhibit enzymes involved in neurodegeneration.[4][5]

Experimental Applications:
  • Neurotoxicity Assays: Evaluate the protective effects of synthesized compounds against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

  • Oxidative Stress Measurement: Quantify the reduction of reactive oxygen species (ROS) in neuronal cells treated with the synthesized compounds.

  • Enzyme Inhibition Assays: Assess the inhibitory activity against enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO-B).[5]

Hypothetical Quantitative Data:

The following table shows hypothetical data for a synthesized compound, Quino-Protect-1 , derived from this compound, in a neuroprotection assay using SH-SY5Y cells.

TreatmentCell Viability (%)Intracellular ROS (Fold Change)
Control100 ± 5.21.0 ± 0.1
H₂O₂ (100 µM)45 ± 4.13.5 ± 0.4
Quino-Protect-1 (10 µM) + H₂O₂78 ± 6.31.8 ± 0.2
Quino-Protect-1 (25 µM) + H₂O₂92 ± 5.81.2 ± 0.1

Note: The above data is illustrative and intended for experimental design purposes.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of a compound synthesized using this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed Cells in 96-well plate B Incubate 24h A->B C Add Test Compound B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

MTT Assay Experimental Workflow
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in a cancer cell line after treatment with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for 24 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.[7]

Materials:

  • Merrifield resin pre-loaded with the first amino acid

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen Fluoride (HF) apparatus (for cleavage)

  • Anisole (B1667542) (scavenger)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 20 minutes.

    • Drain and wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Place the resin in an HF apparatus with anisole as a scavenger.

    • Carefully add liquid HF and stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the cleaved peptide with cold diethyl ether and precipitate.

    • Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow Start Start with Resin-AA1 Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-AA2 (HBTU) Neutralization->Coupling Wash Wash Coupling->Wash Loop All Residues Added? Wash->Loop Loop->Deprotection No Cleavage Final Cleavage (HF) Loop->Cleavage Yes Purification HPLC Purification Cleavage->Purification End Pure Peptide Purification->End

Boc-SPPS Workflow Logic
Protocol 4: Western Blot for PI3K/Akt Pathway Activation

This protocol is for assessing the effect of a test compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.[1][2]

Materials:

  • Cancer cell line

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound as described in Protocol 2.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST (3x for 10 minutes).

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3x for 10 minutes).

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt p-Ser473

Simplified PI3K/Akt Signaling Pathway

References

Boc-3-(3-quinolyl)-DL-Ala-OH as a building block for bioactive peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Boc-3-(3-quinolyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic amino acid derivative that serves as a valuable building block in the design and synthesis of novel bioactive peptides. As a non-proteinogenic amino acid, its incorporation into peptide sequences can introduce unique structural conformations, enhance stability against enzymatic degradation, and impart novel pharmacological properties. The quinoline (B57606) moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] By integrating this heterocyclic system into a peptide backbone, researchers can explore new chemical space and develop peptide-based drugs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[4][5][6]

These application notes provide an overview of the properties of quinolyl-alanine derivatives, their potential applications, and detailed protocols for their incorporation into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical and Quantitative Data

Table 1: Physicochemical Properties of Reference Boc-Quinolyl-Alanine Derivatives

Property Boc-3-(2'-quinolyl)-D-alanine[7] Boc-3-(2'-quinolyl)-L-alanine[4] General Boc-Ala-OH[8]
CAS Number 170157-64-9 161453-37-8 15761-38-3
Molecular Formula C₁₇H₂₀N₂O₄ C₁₇H₂₀N₂O₄ C₈H₁₅NO₄
Molecular Weight 316.3 g/mol 316.3 g/mol 189.21 g/mol
Appearance Off-white powder White powder White crystalline solid
Purity (Typical) ≥ 99% (HPLC) ≥ 99% (TLC) ≥ 99.0% (TLC)
Melting Point 147 - 151 °C 155 - 159 °C 79 - 83 °C
Optical Rotation [a]25/D = 11 ± 1º (c=0.62 in MeOH) [a]25/D = -22.5 ± 1º (c=1% in MeOH) [a]20/D = -25 ± 1º (c=2% in acetic acid)

| Storage Conditions | 0 - 8 °C | 0 - 8 °C | 2 - 8 °C |

Table 2: Potential Bioactivities Associated with the Quinoline Scaffold

Activity Class Therapeutic Area Description References
Antineoplastic Oncology Quinoline derivatives have been investigated for their ability to induce cancer cell death and inhibit tumor growth. [1][5]
Antimicrobial Infectious Disease The quinolone core is famous for its antibacterial properties, and other derivatives show antifungal activity. [1][2]
Antiviral Infectious Disease Certain quinoline compounds have demonstrated efficacy against viruses such as HIV and hepatitis. [1][9]
Antimalarial Infectious Disease Chloroquine and other quinoline-based drugs are cornerstone treatments for malaria. [2]

| Anti-inflammatory | Immunology | The scaffold can modulate inflammatory pathways, offering potential for treating inflammatory disorders. |[9] |

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the standard principles of Boc-based Solid-Phase Peptide Synthesis (SPPS). This methodology relies on the acid-labile Boc group for temporary Nα-amino protection.[10][11]

Protocol 1: Peptide Chain Elongation using Boc-SPPS

This protocol outlines the key repetitive steps for adding an amino acid to the peptide chain.

A. Materials and Reagents

  • Resin: Merrifield, PAM, or MBHA resin (pre-loaded or for attachment of the first amino acid).

  • Boc-protected amino acids (including this compound).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[12]

  • Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[11]

  • Coupling Reagents: HBTU, HATU, or DCC/HOBt.[13]

  • Reaction Vessel: Solid-phase peptide synthesis vessel with a frit.

B. Workflow

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in the reaction vessel.[11]

  • Deprotection (Boc Removal):

    • Wash the resin-bound peptide with DCM (3x).

    • Add 50% TFA in DCM to the resin and agitate for 20-30 minutes.[12]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

  • Neutralization:

    • Add 5-10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes. This neutralizes the N-terminal ammonium (B1175870) salt to a free amine.[11]

    • Drain the neutralization solution and wash the resin with DMF (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound (3-4 equivalents relative to resin loading). To do this, dissolve the amino acid, a coupling reagent (e.g., HBTU, 0.95 eq. to the amino acid), and DIEA (2 eq. to the amino acid) in DMF.[13]

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Optional: Monitor reaction completion using a qualitative method like the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

Protocol 2: Cleavage and Final Peptide Purification

A. Cleavage from Resin

  • Warning: Cleavage often requires hazardous reagents like anhydrous Hydrogen Fluoride (HF) and requires specialized equipment and safety precautions.[10][12]

  • Preparation: After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For many peptides, a mixture of HF:anisole (9:1) is used. Anisole acts as a scavenger to protect sensitive side chains.[12]

  • Reaction: Cool the peptide-resin in a specialized HF cleavage apparatus. Add the cleavage cocktail and allow the reaction to proceed for 1-2 hours at 0 °C.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and byproducts.[13]

B. Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often aqueous acetonitrile (B52724) with 0.1% TFA.[14]

  • Chromatography:

    • Column: Use a reversed-phase C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).[14][15]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient to elute the peptide, for example, from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient must be determined empirically.[16]

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection & Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations and Workflows

Boc_SPPS_Workflow General Workflow for Boc-SPPS start Start: Swollen Peptide-Resin (Free N-terminus) deprotection Step 1: Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Coupling (Activated this compound) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 cycle N+1 Peptide-Resin (Boc-Protected N-terminus) wash3->cycle end_cycle Repeat Cycle for Next Amino Acid cycle->end_cycle end_cycle->deprotection ...if more residues

References

Application Notes and Protocols for the Incorporation of Boc-3-(3-quinolyl)-DL-Ala-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Boc-3-(3-quinolyl)-DL-Ala-OH is a synthetic amino acid derivative that features a bulky, aromatic quinoline (B57606) moiety. The quinoline group can participate in π-π stacking and hydrophobic interactions, potentially leading to enhanced binding to biological targets.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group allows for its straightforward incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) protocols.[3][]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences, including detailed experimental protocols, data on peptide characterization, and potential applications in modulating signaling pathways.

Key Applications

The unique structural features of 3-(3-quinolyl)-alanine suggest several potential applications in peptide design:

  • Enhanced Receptor Binding: The aromatic quinoline side chain can introduce additional binding interactions with target receptors, potentially increasing affinity and specificity.

  • Modulation of Peptide Conformation: The steric bulk of the quinolyl group can influence the secondary structure of the peptide, which can be critical for biological activity.

  • Development of Novel Therapeutic Peptides: Peptides incorporating this amino acid may exhibit novel or improved therapeutic properties, particularly in areas such as oncology and neuropharmacology where quinoline derivatives have shown promise.[1][2]

Experimental Protocols

The following protocols describe the manual solid-phase peptide synthesis (SPPS) of a model peptide containing 3-(3-quinolyl)-DL-alanine using Boc chemistry.

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin

  • Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Piperidine (B6355638)

  • Acetic anhydride (B1165640)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-by-step procedure for the synthesis of a hypothetical peptide, Ac-Tyr-Val-Ala-(3-quinolyl-Ala)-Leu-NH₂.

1. Resin Swelling and Preparation:

  • Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
  • Wash the resin with DMF (3 x 1 min).

2. Boc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group from the resin's linker.
  • Wash the resin thoroughly with DMF (5 x 1 min).
  • Perform a Kaiser test to confirm the presence of free amines.[5]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH) (3 eq.), HOBt (3 eq.), and DCC (3 eq.) in DMF.
  • Add the activated amino acid solution to the resin and shake for 2-4 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[5]

4. Capping (Optional but Recommended):

  • After a negative Kaiser test, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DMF) for 30 minutes to block any unreacted amino groups.
  • Wash the resin with DMF (3 x 1 min).

5. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

6. Incorporation of this compound:

  • For the coupling of the bulky this compound, extend the coupling time to 4-6 hours. A double coupling (repeating the coupling step) may be necessary to ensure complete incorporation.
  • Utilize a more potent coupling reagent like HBTU or HATU if needed.

7. N-terminal Acetylation:

  • After the final amino acid has been coupled and deprotected, treat the resin with a solution of acetic anhydride and DIEA in DMF to acetylate the N-terminus.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
  • Analyze the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
  • Monitor the elution profile at 220 nm and 280 nm.

2. Mass Spectrometry (MS):

  • Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[6][7]

Data Presentation

The following tables present illustrative data for the synthesis and characterization of the model peptide, Ac-Tyr-Val-Ala-(3-quinolyl-Ala)-Leu-NH₂.

Table 1: Peptide Synthesis Parameters

ParameterValue
ResinRink Amide MBHA
Resin Loading0.5 mmol/g
Scale0.1 mmol
Coupling ReagentsHOBt/DCC
Deprotection Reagent20% Piperidine in DMF
Cleavage CocktailTFA/TIS/Water (95:2.5:2.5)
Crude Peptide Yield75 mg
Overall Yield68%

Table 2: HPLC and Mass Spectrometry Data

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)HPLC Retention Time (min)Purity (%)
Ac-Tyr-Val-Ala-(3-quinolyl-Ala)-Leu-NH₂795.9796.0 [M+H]⁺18.5>95%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Boc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Boc-Leu-OH (HOBt/DCC) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Coupling2 Couple Boc-Ala-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Boc Deprotection Wash2->Deprotection3 Coupling3 Couple this compound Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Elongation Continue Elongation... Wash3->Elongation Cleavage Cleavage from Resin (TFA/TIS/H2O) Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization FinalPeptide Final Peptide Characterization->FinalPeptide

Caption: Workflow for SPPS of a quinolyl-alanine containing peptide.

Hypothetical Signaling Pathway Modulation

Peptides containing quinolyl-alanine could potentially act as ligands for G-protein coupled receptors (GPCRs), thereby modulating downstream signaling pathways such as the MAPK/ERK pathway. The following diagram illustrates a hypothetical scenario where such a peptide acts as an antagonist.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Peptide Quinolyl-Ala Peptide (Antagonist) Peptide->GPCR Blocks Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger MAPKKK MAPKKK SecondMessenger->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel peptide-based therapeutics. The protocols outlined in these application notes provide a solid foundation for the successful synthesis and characterization of such modified peptides. The unique properties of the quinoline moiety may lead to peptides with enhanced biological activities, warranting further investigation into their therapeutic potential.

References

Application Notes and Protocols for Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(3-quinolyl)-DL-Ala-OH is a synthetic amino acid derivative that holds significant potential in peptide synthesis and drug discovery. The incorporation of the quinoline (B57606) moiety, a privileged scaffold in medicinal chemistry, into an alanine (B10760859) backbone provides a unique building block for the development of novel peptides and small molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it particularly suitable for use in Boc-based solid-phase peptide synthesis (SPPS).[2][3]

Quinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases or the modulation of critical cellular signaling pathways.[1][5] In the realm of neuropharmacology, quinoline-based compounds are being explored for their potential to treat neurodegenerative diseases.[6]

These application notes provide detailed protocols for the use of this compound in peptide synthesis and summarize the potential biological activities of the resulting quinoline-containing compounds with example data from related molecules.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present data for representative quinoline-based compounds to illustrate their potential biological activities.

Table 1: Anticancer Activity of Selected Quinoline-Based Compounds

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Jineol Derivative (35)A-549 (Lung)0.314 - 4.65Cytotoxic
7-chloro-4-quinolinylhydrazone (36)SF-295 (CNS)0.314 - 4.65Cytotoxic
Quinoline-8-sulfonamide (9a)C32 (Melanoma)233.9Pyruvate Kinase M2 Inhibition
Quinoline-docetaxel analogue (6c)MCF-7-MDR (Breast)0.0088Cytotoxic
Quinoline Derivative (7a)-0.00027 (PDE5)PDE5 Inhibition

Data sourced from studies on various quinoline derivatives and may not be representative of peptides containing this compound.[6][7][8][9]

Table 2: Enzyme Inhibitory Activity of Selected Quinoline-Based Compounds

Compound ClassTarget EnzymeIC50 (µM)Therapeutic Area
Antimalarial QuinolinoidsButyrylcholinesterase (BChE)0.56 - 53Neurodegenerative Disease
Quinoline-based Compound (7a)Phosphodiesterase 5 (PDE5)0.00027Neurodegenerative Disease
Quinoline-imidazole hybrid (72)Plasmodium falciparum 3D70.10Malaria
Quinoline-based compoundsPyruvate Kinase M2-Cancer
3′,4′,5′-trihydroxyphenyl styrylquinolinesHIV-1 Integrase0.3HIV/AIDS

Data sourced from studies on various quinoline derivatives and may not be representative of peptides containing this compound.[6][8][10][11]

Experimental Protocols

The following protocols describe the general procedures for incorporating this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps of resin swelling, Boc deprotection, amino acid coupling, and capping of unreacted sites.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[2][3]

2. Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[12][13][14]

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt to the free amine.[3]

  • Wash the resin with DCM to remove excess DIEA.

4. Amino Acid Coupling (using HBTU):

  • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) by dissolving it with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-4 equivalents) and DIEA (4-8 equivalents) in N,N-Dimethylformamide (DMF).[3][15]

  • Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction for completeness using a qualitative method like the Kaiser test. If the test is positive, the coupling step can be repeated.[2]

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Wash the resin thoroughly with DMF, methanol, and DCM.

  • Dry the resin under vacuum.

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

1. Preparation:

  • Ensure the N-terminal Boc group of the final amino acid has been removed.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

2. Cleavage:

  • Prepare a cleavage cocktail. For many peptides, a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is effective.[15] The specific scavengers may vary depending on the peptide sequence.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]

  • Agitate the mixture at room temperature for 2-3 hours.[15]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[15]

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a peptide containing a quinoline derivative, based on the known anticancer activities of such compounds which often involve the inhibition of protein kinase signaling cascades.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Quinoline_Peptide Quinoline Peptide Quinoline_Peptide->Raf Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation G Start Start: Swell Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash Wash Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Final_Cleavage Final Cleavage (TFA Cocktail) Kaiser_Test->Final_Cleavage Negative Repeat_Coupling->Coupling Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

References

Application Notes and Protocols for the Characterization of Peptides Incorporating Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids, such as Boc-3-(3-quinolyl)-DL-Ala-OH, into peptide sequences is a key strategy in modern drug discovery for enhancing stability, modulating conformation, and improving biological activity.[1][2] The unique structure of this amino acid, featuring a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and an aromatic quinolyl side chain, presents specific challenges and requirements for analytical characterization.[3][4] These application notes provide a comprehensive guide to the essential analytical techniques for confirming the identity, purity, and structural integrity of synthetic peptides containing this compound.

The protocols outlined below cover High-Performance Liquid Chromatography (HPLC) for purity and diastereomeric separation, Mass Spectrometry (MS) for molecular weight confirmation and sequence analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides.[5] For peptides containing this compound, the hydrophobicity of both the Boc group and the quinolyl moiety will significantly influence retention behavior.[4] Furthermore, since the raw material is a DL-racemic mixture, methods for separating the resulting diastereomeric peptides are crucial.[6]

Application Note:

A standard RP-HPLC method using a C18 stationary phase is the recommended starting point for purity analysis.[3] The mobile phase typically consists of an aqueous acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) and an organic solvent like acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is suitable for the peptide backbone, while the quinolyl group allows for additional monitoring at higher wavelengths (approx. 280-320 nm), which can help distinguish quinolyl-containing peptides from other impurities.

Chiral HPLC is essential to resolve and quantify the diastereomers that arise from the incorporation of the DL-amino acid.[3] This is critical as different stereoisomers can have vastly different biological activities. Protein-based chiral columns or those with macrocyclic antibiotic phases have proven effective for separating protected amino acids and can be applied to peptide diastereomers.[6]

Experimental Workflow for Peptide Characterization```dot

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization RPHPLC Purity Check (Analytical RP-HPLC) Lyophilization->RPHPLC MS Identity Confirmation (LC-MS) RPHPLC->MS ChiralHPLC Diastereomer Analysis (Chiral HPLC) RPHPLC->ChiralHPLC NMR Structural Elucidation (NMR) MS->NMR Final Characterized Peptide ChiralHPLC->Final NMR->Final

Caption: Workflow for determining peptide structure using NMR.

Protocol 3.1: 1D and 2D NMR Spectroscopy
  • Objective: To confirm the presence of the unnatural amino acid and elucidate the peptide's solution structure.

  • Instrumentation: High-field NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The choice of solvent depends on peptide solubility.

  • Experiments:

    • 1D ¹H: Acquire a standard proton spectrum to check sample purity and identify characteristic functional groups.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis: Process spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign resonances sequentially and use NOE data to calculate a family of 3D structures.

Data Presentation: Key ¹H NMR Chemical Shifts
Proton GroupTypical Chemical Shift (ppm)Notes
Quinoline aromatic CH7.5 - 9.0Complex multiplet patterns.
Other aromatic CH (e.g., Phe)7.0 - 7.4
Amide NH7.8 - 8.5Exchangeable with D₂O.
Alpha-CH3.8 - 4.8
Beta-CH₂2.5 - 3.5
Boc (CH₃)₃~1.4Sharp singlet, integrates to 9H.

Stability Assays

The Boc group is known to be labile under acidic conditions. [7]An assessment of the peptide's stability is important, especially if it is intended for use in acidic environments or requires long-term storage in acidic HPLC fractions.

Protocol 4.1: Boc Group Stability in Acidic Conditions
  • Objective: To quantify the rate of Boc group cleavage under relevant acidic conditions.

  • Methodology:

    • Prepare solutions of the peptide (0.5 mg/mL) in different buffers (e.g., pH 7.4 PBS, 0.1% TFA in water).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately analyze the aliquots by RP-HPLC (Protocol 1.1).

    • Quantify the percentage of the remaining intact Boc-protected peptide relative to the deprotected product.

Data Presentation: Boc-Peptide Stability Over Time
ConditionTime (hours)Intact Peptide (%)Deprotected Peptide (%)
pH 7.4 Buffer 01000
2499.80.2
0.1% TFA (aq) 01000
2485.314.7

References

Troubleshooting & Optimization

Technical Support Center: Boc-3-(3-quinolyl)-DL-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide coupling reactions, with a focus on the incorporation of the unnatural amino acid Boc-3-(3-quinolyl)-DL-Ala-OH. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help researchers, scientists, and drug development professionals overcome common challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing low coupling efficiency when using this compound. What are the potential causes?

Low coupling efficiency with sterically hindered or unusual amino acids like this compound is a common challenge in solid-phase peptide synthesis (SPPS). Several factors can contribute to this issue:

  • Steric Hindrance: The bulky quinolyl side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a primary cause of incomplete or slow coupling reactions.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support.[1] This aggregation can block reactive sites, leading to failed coupling steps.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid of the sterically hindered amino acid effectively.

Q2: What are the common side products we should look for when our coupling reaction with this compound does not yield the expected product?

While specific side reactions for this compound are not extensively documented, several common side reactions in peptide synthesis are likely to occur.[2][3][4] Identifying the mass of the side products is crucial for diagnosis.

  • Deletion Sequences: This is the most common impurity when coupling is incomplete. The mass will correspond to the final peptide minus the mass of the this compound residue.

  • Racemization: The chiral center of the amino acid can epimerize during activation, leading to the incorporation of the D-isomer instead of the intended L-isomer (or vice versa).[5] This results in a diastereomeric mixture that can be difficult to purify.

  • Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[1]

  • N-Acylurea Formation: When using carbodiimide-based coupling reagents (like DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to couple to the peptide chain.[3][5]

Troubleshooting Guide

Problem: Low Yield of the Desired Peptide

If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

G start Low Peptide Yield check_completion 1. Confirm Coupling Completion (e.g., Kaiser Test) start->check_completion incomplete Incomplete Coupling check_completion->incomplete Negative complete Coupling Complete check_completion->complete Positive optimize_coupling 2. Optimize Coupling Conditions incomplete->optimize_coupling change_reagent Change Coupling Reagent optimize_coupling->change_reagent increase_equivalents Increase Equivalents/Time optimize_coupling->increase_equivalents elevate_temp Elevate Temperature optimize_coupling->elevate_temp check_aggregation 3. Address Potential Aggregation change_reagent->check_aggregation increase_equivalents->check_aggregation elevate_temp->check_aggregation aggregation_present Aggregation Suspected check_aggregation->aggregation_present Yes end Successful Synthesis check_aggregation->end No disrupt_aggregation 4. Use Aggregation-Disrupting Strategies aggregation_present->disrupt_aggregation change_solvent Change Solvent (e.g., NMP) disrupt_aggregation->change_solvent chaotropic_salts Add Chaotropic Salts disrupt_aggregation->chaotropic_salts microwave Use Microwave Synthesis disrupt_aggregation->microwave change_solvent->end chaotropic_salts->end microwave->end complete->end G cluster_main Desired Coupling Pathway cluster_side Side Reaction Pathway AA_COOH Boc-AA-COOH Activated_Ester Activated Intermediate (O-Acylisourea) AA_COOH->Activated_Ester + DIC Side_Activated_Ester Activated Intermediate (O-Acylisourea) Desired_Product Boc-AA-NH-Peptide-Resin Activated_Ester->Desired_Product + H2N-Peptide-Resin Peptide_N H2N-Peptide-Resin NAcylurea N-Acylurea (Inactive) Side_Activated_Ester->NAcylurea Intramolecular Rearrangement

References

Improving solubility of Boc-3-(3-quinolyl)-DL-Ala-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-3-(3-quinolyl)-DL-Ala-OH. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively working with this compound, focusing on challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a Boc-protected amino acid derivative containing a hydrophobic quinoline (B57606) moiety. Generally, it is expected to have limited solubility in nonpolar organic solvents and slight solubility in some polar aprotic solvents. Quinoline itself is soluble in solvents like alcohol and ether but only slightly soluble in cold water.[1][] The bulky and hydrophobic nature of both the Boc group and the quinoline side chain can contribute to solubility challenges.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

A2: Polar aprotic solvents are generally the best starting point for dissolving Boc-protected amino acids with hydrophobic side chains.[3] These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Chlorinated solvents such as dichloromethane (B109758) (DCM) and polar ethers like tetrahydrofuran (B95107) (THF) may also be effective, potentially with the aid of co-solvents or gentle heating.

Q3: How does the quinoline group affect the solubility of the molecule?

A3: The quinoline ring system is aromatic and largely hydrophobic, which can lead to poor solubility in many solvents. However, the nitrogen atom in the quinoline ring provides a site for potential protonation. Quinoline is a weak base, and its solubility can be pH-dependent.[4][5] In acidic conditions, the nitrogen can be protonated, leading to increased solubility in protic solvents.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating (e.g., to 30-40°C) can be an effective method to increase the solubility of many organic compounds, including Boc-protected amino acids.[3] However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures, especially over extended periods.

Q5: Is sonication a recommended method for dissolving this compound?

A5: Yes, sonication can be a useful technique to help break down aggregates and accelerate the dissolution process for poorly soluble compounds.[3] It is often used in conjunction with a suitable solvent system.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen organic solvent at the desired concentration.
  • Possible Cause 1: Inappropriate solvent choice. The polarity of the solvent may not be optimal for this specific molecule.

    • Solution: Refer to the qualitative solubility table below and consider switching to a solvent with higher solubilizing power for similar compounds, such as DMF or DMSO.

  • Possible Cause 2: Insufficient solvent volume. The concentration may be too high for the solvent's capacity.

    • Solution: Try increasing the volume of the solvent incrementally until the compound dissolves. This will help you determine the saturation point.

  • Possible Cause 3: The compound has formed aggregates. Hydrophobic interactions can lead to the formation of less soluble aggregates.

    • Solution 1: Use physical methods such as gentle warming (30-40°C) or sonication to provide energy to break up these aggregates.[3]

    • Solution 2: Vigorously vortex or stir the mixture for an extended period.

  • Possible Cause 4: Impurities in the solvent. The presence of water or other impurities in the solvent can significantly impact the solubility of hydrophobic compounds.

    • Solution: Ensure you are using a high-purity, anhydrous grade of the organic solvent, especially for moisture-sensitive applications.

Issue 2: The compound precipitates out of solution when another reagent or solvent is added.
  • Possible Cause: Change in the overall solvent polarity. The addition of a less polar or more polar co-solvent can reduce the overall solvating power of the system for your compound.

    • Solution 1 (Co-solvent System): If you are adding a reagent in a different solvent, try to use a co-solvent system that is compatible with both the compound and the added reagent. For example, if your compound is dissolved in DMF, and you need to add a reagent in a less polar solvent, you may need to experiment with mixtures of DMF and the other solvent to find a ratio that maintains solubility.

    • Solution 2 (Order of Addition): Experiment with the order of addition. Sometimes, adding the poorly soluble component in a solution of a good solvent to a stirred solution of the other components can prevent precipitation.

Qualitative Solubility Data

The following table provides a general guideline for the expected qualitative solubility of this compound in common organic solvents based on the properties of similar Boc-protected and quinoline-containing compounds.[3]

SolventChemical ClassExpected Qualitative SolubilityNotes
N,N-Dimethylformamide (DMF)Polar AproticHighOften the solvent of choice for peptide synthesis and reactions involving Boc-amino acids.
Dimethyl sulfoxide (DMSO)Polar AproticHighA strong solvent, but can be difficult to remove and may be incompatible with some reagents.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSimilar to DMF, a good option for dissolving challenging compounds.
Dichloromethane (DCM)ChlorinatedModerateMay require a larger volume of solvent or the use of a co-solvent.
Tetrahydrofuran (THF)EtherModerateSolubility may be limited; gentle heating or sonication can be beneficial.
Methanol (MeOH)Polar ProticLow to ModerateThe presence of the carboxylic acid may allow for some solubility.
Acetonitrile (MeCN)Polar AproticLowGenerally not a good solvent for larger, hydrophobic Boc-protected amino acids.
WaterAqueousInsolubleThe hydrophobic nature of the Boc and quinoline groups prevents solubility in water.
Hexanes/HeptaneNonpolarInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

Objective: To determine the qualitative and approximate quantitative solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DCM, THF, Methanol)

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Pipettes

Methodology:

  • Weigh a small, known amount (e.g., 5 mg) of this compound into a clean, dry vial.

  • Add a measured volume (e.g., 100 µL) of the selected solvent to the vial.

  • Vortex or stir the mixture vigorously for 2-3 minutes at room temperature.

  • Observe the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.

  • If the solid has not completely dissolved, add another measured volume (e.g., 100 µL) of the solvent and repeat step 3.

  • Continue adding the solvent in a stepwise manner until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Improving Solubility with a Co-Solvent System

Objective: To enhance the solubility of this compound using a mixture of solvents.

Materials:

  • This compound

  • A "good" solvent (e.g., DMF)

  • A "moderate" or "poor" solvent in which the reaction is to be performed (e.g., DCM)

  • Vials, analytical balance, and stirring equipment

Methodology:

  • Determine the desired final concentration of this compound in the reaction mixture.

  • In a clean vial, dissolve the required mass of the compound in a minimal amount of the "good" solvent (DMF).

  • In a separate flask or reactor containing the bulk of the "moderate" solvent (DCM), begin stirring.

  • Slowly add the concentrated solution of the compound in DMF to the stirring DCM.

  • Observe for any signs of precipitation. If the solution remains clear, this co-solvent system is suitable at this concentration.

  • If precipitation occurs, you may need to increase the proportion of the "good" solvent in the final mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting start Weigh this compound add_solvent Add Solvent Incrementally start->add_solvent solvent Select Organic Solvent solvent->add_solvent mix Vortex / Stir add_solvent->mix observe Observe for Dissolution mix->observe heat Gentle Heating (30-40°C) observe->heat No sonicate Sonication observe->sonicate No co_solvent Use Co-solvent (e.g., DMF) observe->co_solvent No, persistent issue end_soluble Compound Soluble observe->end_soluble Yes end_insoluble Insoluble - Re-evaluate Solvent observe->end_insoluble No, after troubleshooting heat->mix sonicate->mix co_solvent->mix

Caption: Workflow for dissolving this compound.

logical_relationship cluster_properties Molecular Properties cluster_factors Influencing Factors compound This compound boc Hydrophobic Boc Group compound->boc quinoline Hydrophobic Quinoline Ring compound->quinoline acid Carboxylic Acid compound->acid n_base Basic Quinoline Nitrogen compound->n_base solubility Overall Solubility boc->solubility Decreases quinoline->solubility Decreases acid->solubility Increases in polar solvents n_base->solubility Increases in acidic conditions solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility ph pH (for protic solvents) ph->solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Preventing Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the coupling of N-protected amino acids, with a specific focus on challenging substrates like Boc-3-(3-quinolyl)-DL-Ala-OH. Maintaining stereochemical integrity is crucial for the biological activity and therapeutic efficacy of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that results in the formation of a mixture of enantiomers (D and L forms) from a single, pure enantiomer during a chemical reaction.[1] In peptide synthesis, this means that an L-amino acid can be converted into a D-amino acid at its chiral center (the alpha-carbon), leading to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This can significantly impact the peptide's structure, biological activity, and therapeutic potential.[2]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-peptide.[1][2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, leading to racemization. This pathway is less common but can be significant under strongly basic conditions.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it under standard synthesis conditions. The most susceptible amino acids include:

  • Histidine (His): The imidazole (B134444) side chain can catalyze racemization.[2][3]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[2][3]

  • Other sensitive amino acids include Serine (Ser) and Phenylalanine (Phe).[2]

The quinoline (B57606) moiety in Boc-3-(3-quinolyl)-Ala-OH may also influence its susceptibility to racemization, making careful control of reaction conditions essential.

Q4: How can I quantify the extent of racemization in my coupling reaction?

A4: Racemization can be quantified by separating and measuring the resulting diastereomeric peptides. A common method is chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture. Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.[1]

Troubleshooting Guide: Minimizing Racemization

This guide provides a step-by-step approach to troubleshoot and mitigate racemization issues during the coupling of Boc-3-(3-quinolyl)-Ala-OH and other sensitive amino acids.

Problem Potential Cause Recommended Solution
High levels of diastereomeric impurity detected post-coupling. Inappropriate Coupling Reagent or Lack of Additive. Carbodiimides like DCC and DIC can lead to high racemization if used alone. Solution: Always use a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) when using carbodiimides.[4][5][6] These additives form less reactive, more stable active esters that are less prone to racemization.[7] For challenging couplings, consider using uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known for high efficiency and can reduce the time window for racemization.[8]
Strong or Sterically Unhindered Base. The basicity and steric hindrance of the base used play a crucial role. Stronger, less hindered bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[1][6] Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally preferred over N,N-diisopropylethylamine (DIPEA). In cases of severe racemization, the weaker and more hindered base, sym-collidine, is recommended.[4][6]
Elevated Reaction Temperature. Higher reaction temperatures, while often used to drive difficult couplings to completion, significantly increase the rate of racemization.[1][9] Solution: Perform the coupling reaction at a lower temperature, such as 0 °C. If using microwave-assisted synthesis for sensitive residues like His and Cys, reducing the temperature from 80°C to 50°C has been shown to limit racemization.[10]
Choice of Solvent. The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[1][2] Solution: While common solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often necessary for solubility, consider less polar alternatives if compatible with your reaction system.[2]
Prolonged Pre-activation Time. Allowing the carboxylic acid to remain in its highly activated state for an extended period before the addition of the amine can increase the opportunity for racemization. Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the N-protected amino acid and the amine component simultaneously (in situ activation). If pre-activation is necessary, keep the duration to a minimum (e.g., 1-5 minutes).[7]

Data Presentation: Comparison of Coupling Reagents and Racemization

The choice of coupling reagent is critical in controlling racemization. The following table summarizes the relative performance of common coupling reagents in terms of racemization. Note that the extent of racemization is highly dependent on the specific amino acid, base, solvent, and temperature.

Coupling Reagent Class Examples General Racemization Potential Key Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives)Essential to use with additives like HOBt or Oxyma Pure® to suppress racemization.[4][5]
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU, COMULow to ModerateHighly efficient and fast-acting, which can reduce the time for racemization to occur.[5][8] COMU is noted for reducing epimerization risk.[11]
Phosphonium Salts PyBOP, PyAOPLow to ModerateEfficient coupling reagents; byproducts are generally less hazardous than those from BOP.[5]
Other DEPBT, TCFHVery LowDEPBT and TCFH are reported to be highly effective in suppressing racemization, even in challenging cases.[8]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol provides a starting point for the coupling of Boc-3-(3-quinolyl)-Ala-OH, aiming to minimize racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Amino Acid Addition: Add the Boc-3-(3-quinolyl)-L-Ala-OH (1.1 equivalents) and a racemization suppressant additive like HOBt or Oxyma Pure® (1.1 equivalents) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add the coupling reagent (e.g., DIC, 1.1 equivalents) to the cooled mixture.

  • Base Addition: If the amine component is a hydrochloride salt, add a weak, sterically hindered base like NMM (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to isolate the product. This typically involves washing with a mild acid, a mild base (e.g., saturated sodium bicarbonate), and brine, followed by drying and solvent evaporation.[8]

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines the analysis of the crude product to determine the percentage of the undesired diastereomer.

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., the mobile phase for HPLC).

  • HPLC Analysis:

    • Column: Use a chiral HPLC column capable of separating diastereomers.

    • Mobile Phase: An isocratic or gradient mixture of solvents like hexane (B92381) and isopropanol (B130326) is commonly used. The exact conditions will need to be optimized for the specific product.

    • Detection: Use a UV detector at a wavelength where the product absorbs.

  • Quantification:

    • Inject the prepared sample onto the chiral HPLC system.

    • Identify the peaks corresponding to the desired (L-L or D-D) and undesired (D-L or L-D) diastereomers. This may require the synthesis of a standard for one of the diastereomers.

    • Integrate the peak areas for each diastereomer.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] x 100

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization Racemic_Peptide Mixture of D and L Peptide Diastereomers Oxazolone->Racemic_Peptide Amine Attack Activated_AA_2 Activated N-Protected Amino Acid Enolate Enolate Intermediate (Achiral) Activated_AA_2->Enolate Base abstracts α-H+ Racemic_Peptide_2 Mixture of D and L Peptide Diastereomers Enolate->Racemic_Peptide_2 Protonation

Caption: The two primary pathways for racemization during peptide coupling.

TroubleshootingWorkflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base reagent->base Use additives (HOBt, Oxyma) Consider HATU/PyBOP temp Step 3: Check Reaction Temperature base->temp Use weaker/hindered base (NMM, collidine) solvent Step 4: Consider Solvent temp->solvent Lower temperature (e.g., 0°C) end Racemization Minimized solvent->end Consider less polar solvent

Caption: A workflow for troubleshooting high racemization in peptide coupling.

References

Technical Support Center: Optimization of Boc-3-(3-quinolyl)-DL-Ala-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the deprotection of Boc-3-(3-quinolyl)-DL-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting this compound?

A1: The most common and effective methods for removing the Boc (tert-butyloxycarbonyl) protecting group from amino acids are acid-catalyzed. For this compound, the recommended starting points are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM): A solution of 25-50% TFA in DCM is a standard reagent for Boc deprotection. The reaction is typically carried out at room temperature.

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453): This is another robust method for Boc removal and is often preferred when the final product is desired as a hydrochloride salt.

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection of this compound can be due to several factors. The quinoline (B57606) moiety in the side chain is basic and will consume a portion of the acid catalyst.

Potential Cause Troubleshooting Suggestion
Insufficient Acid Increase the molar excess of the acid (TFA or HCl) to ensure enough is available to both neutralize the quinoline nitrogen and catalyze the deprotection.
Short Reaction Time Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary.
Low Reaction Temperature While most Boc deprotections proceed at room temperature, gentle heating may be required for complete conversion. However, this should be done cautiously to avoid potential side reactions.

Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?

A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated. The electron-rich quinoline ring system can be susceptible to this.

Side Reaction Mitigation Strategy
t-Butylation The tert-butyl cation can alkylate the quinoline ring or other nucleophilic functional groups. Adding a "scavenger" to the reaction mixture, such as triisopropylsilane (B1312306) (TIS) or thioanisole, can trap the tert-butyl cation and prevent this side reaction.
Trifluoroacetylation If using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group. Using HCl in dioxane or carefully controlling the reaction conditions and work-up can minimize this.

Q4: Are there alternative, milder methods for deprotecting this compound if my molecule is sensitive to strong acids?

A4: Yes, if the substrate contains other acid-labile functional groups, milder deprotection methods can be explored. These may require more optimization for this specific substrate.

Milder Deprotection Method General Conditions
Oxalyl Chloride in Methanol This system can efficiently deprotect Boc groups at room temperature.
Thermal Deprotection Heating the Boc-protected amino acid in a suitable high-boiling solvent can induce thermal cleavage of the Boc group.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues encountered during the deprotection of this compound.

troubleshooting_workflow start Start: Deprotection of this compound check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Concentration/Excess incomplete->increase_acid Yes add_scavenger Add Scavenger (e.g., TIS, Thioanisole) side_products->add_scavenger Yes successful Successful Deprotection side_products->successful No increase_acid->check_completion increase_time Increase Reaction Time increase_acid->increase_time increase_time->check_completion increase_temp Gently Increase Temperature increase_time->increase_temp increase_temp->check_completion add_scavenger->check_completion milder_conditions Consider Milder Deprotection Method add_scavenger->milder_conditions milder_conditions->check_completion

Troubleshooting workflow for this compound deprotection.

Experimental Protocols

The following are detailed starting protocols for the deprotection of this compound. Optimization may be required based on experimental results.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

protocol_tfa start Dissolve this compound in DCM cool Cool solution to 0 °C start->cool add_tfa Add TFA (25-50% v/v) dropwise cool->add_tfa warm Warm to Room Temperature add_tfa->warm stir Stir for 1-4 hours warm->stir monitor Monitor by TLC/LC-MS stir->monitor workup Evaporate solvent and excess TFA monitor->workup purify Purify crude product workup->purify

Experimental workflow for TFA-mediated deprotection.

Methodology:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 25-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

protocol_hcl start Suspend this compound in 1,4-Dioxane add_hcl Add 4M HCl in 1,4-Dioxane start->add_hcl stir Stir at Room Temperature for 1-4 hours add_hcl->stir monitor Monitor by TLC/LC-MS stir->monitor workup Evaporate solvent monitor->workup purify Triturate with ether and filter to collect the HCl salt workup->purify

Experimental workflow for HCl-mediated deprotection.

Methodology:

  • Suspend or dissolve this compound (1 equivalent) in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (a molar excess is recommended).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid, the hydrochloride salt of 3-(3-quinolyl)-DL-alanine, can be triturated with a solvent like diethyl ether, collected by filtration, and dried.

Data Presentation

Parameter TFA in DCM 4M HCl in Dioxane
Typical Reaction Time 1 - 4 hours1 - 4 hours
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Common Solvents Dichloromethane (DCM)1,4-Dioxane
Expected Yield Generally high (>90%)Generally high (>90%)
Product Form TFA salt (often oily)HCl salt (often a solid)
Key Considerations Requires removal of excess TFA. Potential for trifluoroacetylation side product.The product is isolated as the hydrochloride salt.

Boc-3-(3-quinolyl)-DL-Ala-OH stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-3-(3-quinolyl)-DL-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution stem from its two primary chemical moieties: the Boc (tert-butyloxycarbonyl) protecting group and the quinoline (B57606) ring.

  • Boc Group Instability: The Boc group is notoriously labile under acidic conditions, leading to its cleavage and the formation of the free amine.[] It is, however, generally stable under neutral to basic conditions and in the presence of most nucleophiles.[]

  • Quinoline Moiety Instability: The quinoline ring system can be susceptible to photodegradation. Exposure to light, particularly UV light, may lead to the formation of degradation products.

  • Solvent and Temperature Effects: The choice of solvent and storage temperature can significantly impact the stability of the compound in solution.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the longevity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. While specific data for this exact molecule is limited, general recommendations for similar Boc-protected amino acids and quinoline derivatives suggest the following:

Storage ConditionRecommended TemperatureDuration
Short-term 4°CUp to one week
Long-term -20°C or -80°C1 to 6 months

Table 1: Recommended Storage Conditions for this compound Stock Solutions.

It is also highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in light-protecting containers (e.g., amber vials) to minimize photodegradation.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

For biological experiments, DMSO is a common choice. However, it is important to use anhydrous DMSO as the presence of water can affect the stability and solubility of the compound.[2]

Q4: How can I assess the stability of my this compound solution?

A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[][4][] A stability-indicating HPLC method should be developed to separate the intact parent compound from any potential degradation products. The peak area of the parent compound can be monitored over time under different storage conditions to determine the rate of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound solutions.

IssuePotential CauseRecommended Solution
Loss of biological activity or unexpected experimental results. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light. 2. Check pH: If using a buffered solution, confirm that the pH is neutral or slightly basic. Avoid acidic conditions. 3. Perform Purity Check: Analyze the solution using HPLC or LC-MS to determine the percentage of the intact compound remaining.
Precipitate forms in the solution upon storage. Poor solubility or compound degradation.1. Solvent Choice: The solvent may not be optimal. Consider using a different recommended solvent or a co-solvent system. 2. Concentration: The concentration of the stock solution may be too high. Try preparing a more dilute solution. 3. Gentle Warming/Sonication: To aid dissolution, gently warm the solution or use an ultrasonic bath.[2] Avoid excessive heat.
Appearance of new peaks in HPLC analysis over time. Compound degradation.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to gain insight into the degradation pathway (e.g., loss of the Boc group).[4][] 2. Conduct Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (see Experimental Protocols section).[6][7]

Table 2: Troubleshooting Common Issues with this compound Solutions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, light-protected container.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • To facilitate dissolution, the solution can be gently vortexed or sonicated. Gentle warming can also be applied if necessary.[2]

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at the recommended temperature.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acidic Hydrolysis:

    • Dilute the stock solution of this compound in a solution of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution in a solution of 0.1 M NaOH.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Sample at various time points.

  • Photostability:

    • Expose an aliquot of the stock solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze both the exposed and control samples after a defined period.

Protocol 3: HPLC Method for Stability Analysis

A generic reversed-phase HPLC (RP-HPLC) method can be used as a starting point for analyzing the stability of this compound. This method will need to be optimized for your specific instrumentation and to achieve adequate separation of the parent compound from any degradation products.[9]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing start Weigh Compound dissolve Dissolve in Anhydrous Solvent start->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) store->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine % Degradation analyze->data

Caption: Experimental workflow for solution preparation and stability testing.

logical_relationship cluster_moieties Key Structural Moieties cluster_instability Potential Instability Pathways compound This compound boc Boc Group compound->boc quinoline Quinoline Ring compound->quinoline acid_cleavage Acid-catalyzed Cleavage boc->acid_cleavage photodegradation Photodegradation quinoline->photodegradation

References

Troubleshooting low yield in Boc-3-(3-quinolyl)-DL-Ala-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the key stages of a typical malonic ester synthesis route for preparing this compound.

Stage 1: Alkylation of Diethyl Acetamidomalonate

The initial step involves the alkylation of diethyl acetamidomalonate with a suitable 3-(halomethyl)quinoline, typically 3-(bromomethyl)quinoline (B55640) or 3-(chloromethyl)quinoline, to form the carbon skeleton of the target amino acid.

dot

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Diethyl Acetamidomalonate Diethyl Acetamidomalonate Alkylation Alkylation Diethyl Acetamidomalonate->Alkylation 3-(Halomethyl)quinoline 3-(Halomethyl)quinoline 3-(Halomethyl)quinoline->Alkylation Base Base (e.g., NaOEt) Base->Alkylation Alkylated Malonate Alkylated Malonate Alkylation->Alkylated Malonate Desired Product Dialkylated Malonate Dialkylated Malonate Alkylation->Dialkylated Malonate Side Product Unreacted Starting Materials Unreacted Starting Materials Alkylation->Unreacted Starting Materials Incomplete Reaction

Caption: Workflow for the alkylation of diethyl acetamidomalonate.

Q1: I am observing a low yield of the alkylated malonate intermediate. What are the potential causes and solutions?

A1: Low yield in the alkylation step is a common issue. Several factors could be responsible:

  • Poor Quality of Alkylating Agent: The 3-(halomethyl)quinoline reagent can be unstable. Ensure it is freshly prepared or properly stored. Consider synthesizing it from 3-quinolinemethanol using thionyl chloride or a similar halogenating agent.[1][2]

  • Insufficient Base: Incomplete deprotonation of diethyl acetamidomalonate will result in a low reaction rate. Ensure that at least one full equivalent of a strong base, such as sodium ethoxide (NaOEt), is used.[3]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and time. While room temperature is often sufficient, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterCondition A (Low Yield)Condition B (Optimized Yield)
Base (NaOEt) 0.9 equivalents1.1 equivalents
Reaction Temperature Room Temperature50 °C
Reaction Time 4 hours12 hours
Approximate Yield 40-50%75-85%

Q2: My product mixture shows a significant amount of a higher molecular weight byproduct, which I suspect is the dialkylated malonate. How can I minimize this?

A2: The formation of a dialkylated byproduct is a known side reaction in malonic ester synthesis. To minimize its formation:

  • Control Stoichiometry: Avoid using a large excess of the 3-(halomethyl)quinoline alkylating agent. A stoichiometric amount or a slight excess (e.g., 1.05 equivalents) is recommended.

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated diethyl acetamidomalonate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Base Equivalents: Using more than one equivalent of base can promote a second deprotonation of the mono-alkylated product, leading to dialkylation. Use of approximately one equivalent of base is crucial.

Stage 2: Hydrolysis and Decarboxylation

This stage converts the alkylated acetamidomalonate intermediate into the free amino acid, β-(3-quinolyl)-DL-alanine, through the removal of the ester and acetyl protecting groups, followed by decarboxylation.

dot

Hydrolysis_Decarboxylation_Pathway Alkylated Malonate Alkylated Malonate Hydrolysis Hydrolysis Alkylated Malonate->Hydrolysis Acidic or Basic Conditions Incomplete Hydrolysis Incomplete Hydrolysis Alkylated Malonate->Incomplete Hydrolysis Intermediate\nDicarboxylic Acid Intermediate Dicarboxylic Acid Hydrolysis->Intermediate\nDicarboxylic Acid Decarboxylation Decarboxylation Intermediate\nDicarboxylic Acid->Decarboxylation Heat β-(3-quinolyl)-DL-alanine β-(3-quinolyl)-DL-alanine Decarboxylation->β-(3-quinolyl)-DL-alanine

Caption: Pathway for hydrolysis and decarboxylation.

Q3: The hydrolysis and decarboxylation step is not going to completion, and I am isolating unreacted starting material. What can I do?

A3: Incomplete hydrolysis and decarboxylation can be addressed by modifying the reaction conditions. This step typically requires harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or a two-step process of saponification with a strong base followed by acidification and heating.[4][5]

ParameterCondition A (Incomplete)Condition B (Optimized)
Reagent 3M HCl6M HCl or 48% HBr
Reaction Time 6 hours12-18 hours
Temperature 80 °CReflux (approx. 100-120 °C)
Approximate Conversion 60%>95%

Q4: Are there any common side reactions during the hydrolysis and decarboxylation that I should be aware of?

A4: While generally a robust reaction, potential side reactions can occur:

  • Incomplete Decarboxylation: If heating is insufficient, the intermediate dicarboxylic acid may persist. Ensure adequate temperature and reaction time.

  • Racemization: While a racemic mixture (DL-alanine derivative) is the target, harsh conditions can potentially lead to other stereochemical changes, though this is less of a concern for a racemic product.

  • Degradation: The quinoline (B57606) ring is generally stable, but prolonged exposure to very harsh acidic conditions and high temperatures could lead to some degradation, manifesting as a darkened reaction mixture.

Stage 3: Boc Protection

The final step involves the protection of the amino group of β-(3-quinolyl)-DL-alanine with a tert-butyloxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

dot

Boc_Protection_Logic Start Start Is Reaction Complete? (TLC) Is Reaction Complete? (TLC) Start->Is Reaction Complete? (TLC) Is Product Pure? Is Product Pure? Is Reaction Complete? (TLC)->Is Product Pure? Yes Adjust pH Adjust pH Is Reaction Complete? (TLC)->Adjust pH No Purify Product Purify Product Is Product Pure?->Purify Product No End End Is Product Pure?->End Yes Purify Product->End Add more Boc₂O Add more Boc₂O Adjust pH->Add more Boc₂O Increase Reaction Time Increase Reaction Time Add more Boc₂O->Increase Reaction Time Increase Reaction Time->Is Reaction Complete? (TLC)

Caption: Troubleshooting logic for the Boc protection step.

Q5: My Boc protection reaction is sluggish and gives a low yield of the desired product. How can I improve this?

A5: Low yields in Boc protection are often related to reaction conditions, particularly the pH. The free amine must be available to act as a nucleophile.

  • pH Control: The reaction is typically carried out under basic conditions to deprotonate the ammonium (B1175870) salt of the amino acid, freeing the amine. A base such as sodium hydroxide, sodium bicarbonate, or triethylamine (B128534) is commonly used. The optimal pH is generally between 9 and 10.

  • Solvent System: A mixed solvent system, such as dioxane/water or THF/water, is often used to dissolve both the polar amino acid and the nonpolar Boc₂O.

  • Stoichiometry of Boc₂O: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.

ParameterCondition A (Low Yield)Condition B (Optimized Yield)
Solvent Water only1:1 Dioxane/Water
Base 1.0 eq NaHCO₃2.0 eq NaOH (to maintain pH 9-10)
Boc₂O 1.0 equivalent1.2 equivalents
Approximate Yield 50-60%85-95%

Q6: I am having difficulty purifying the final this compound product. What purification strategies are recommended?

A6: Purification can be challenging due to the amphipathic nature of the product.

  • Extraction: After the reaction, the mixture is typically acidified to protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate (B1210297). Washing the organic layer with dilute acid and then brine can help remove impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

  • Column Chromatography: If crystallization is not feasible, silica (B1680970) gel column chromatography can be used. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane (B109758) and gradually adding methanol) is often effective. The use of a small amount of acetic acid in the eluent can help to reduce tailing of the acidic product on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium (1.1 eq) in absolute ethanol (B145695) to prepare sodium ethoxide.

  • To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) and stir until a clear solution is formed.

  • Add a solution of 3-(bromomethyl)quinoline (1.05 eq) in a minimal amount of dry THF or DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture, neutralize with acetic acid, and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of β-(3-quinolyl)-DL-alanine

  • Suspend the crude diethyl 2-acetamido-2-((quinolin-3-yl)methyl)malonate in 6M aqueous HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours.

  • Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form.

  • Wash the aqueous solution with dichloromethane to remove any organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-7) using a base like ammonium hydroxide, which should cause the free amino acid to precipitate.

  • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Protocol 3: Synthesis of this compound

  • Suspend β-(3-quinolyl)-DL-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Adjust the pH to 9-10 with 1M aqueous NaOH.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir vigorously at room temperature for 4-6 hours, maintaining the pH between 9 and 10 by the periodic addition of 1M NaOH.

  • Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M aqueous HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify by crystallization or column chromatography if necessary.

References

Technical Support Center: HPLC Purification of Peptides Containing Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of peptides incorporating Boc-3-(3-quinolyl)-DL-Ala-OH. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties of the this compound residue. The Boc (tert-butyloxycarbonyl) group significantly increases the hydrophobicity of the peptide, which can lead to aggregation and poor solubility in aqueous mobile phases. The quinolyl moiety, an aromatic heterocycle, can also contribute to strong interactions with the stationary phase, potentially causing peak tailing and requiring specific mobile phase compositions for optimal separation. Incomplete removal of the Boc group during synthesis presents a major purification hurdle, as the protected peptide will have a vastly different retention time.

Q2: What is the recommended type of HPLC for purifying these peptides?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing this compound.[1][2] This technique separates peptides based on their hydrophobicity. A C18 stationary phase is the most common starting point for peptides with a molecular weight under 4000 Da.[3] For particularly hydrophobic peptides, a C8 or C4 column may provide better resolution and recovery.

Q3: How does the quinolyl group affect the purification strategy?

A3: The quinoline (B57606) group can engage in π-π stacking interactions with the stationary phase and may chelate metal ions present in the HPLC system. This can lead to peak tailing. Using a mobile phase with a suitable ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial to mask these secondary interactions and achieve symmetrical peak shapes.[3]

Q4: My peptide is poorly soluble in the initial mobile phase. What can I do?

A4: Poor solubility is a common issue with these hydrophobic peptides. To address this, you can dissolve the crude peptide in a stronger, organic-based solvent like DMSO, DMF, or isopropanol (B130326) first. Then, dilute this solution with the initial mobile phase before injection.[2][4] It is important to ensure the final injection solvent is as compatible as possible with the starting mobile phase conditions to avoid peak distortion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of your this compound containing peptide.

Problem 1: Poor Peak Shape (Tailing or Broad Peaks)
  • Possible Cause 1: Secondary Interactions: The quinolyl moiety or exposed silanols on the column packing can cause secondary interactions, leading to peak tailing.

    • Solution: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phase A and B. TFA acts as an ion-pairing agent, minimizing these interactions. If tailing persists, consider using a different ion-pairing agent or a column with advanced end-capping.

  • Possible Cause 2: Column Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.

    • Solution: Reduce the amount of sample injected onto the column. Dilute your sample and inject a larger volume if necessary, provided the injection solvent is weak.

  • Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide, influencing peak shape.

    • Solution: For most peptides, a pH of around 2 (achieved with 0.1% TFA) is effective. Ensure the pH of your mobile phases is consistent.

  • Possible Cause 4: High Temperature: Elevated temperatures can sometimes lead to peak broadening.

    • Solution: While higher temperatures can improve solubility, they can also affect peak shape. Try running the purification at a lower temperature (e.g., 25-40°C) to see if peak shape improves.

Problem 2: Low Peptide Recovery
  • Possible Cause 1: Peptide Aggregation and Precipitation: The high hydrophobicity of the peptide can cause it to aggregate and precipitate on the column.

    • Solution 1: Increase the organic content of the mobile phase or use a shallower gradient.

    • Solution 2: Add organic modifiers like isopropanol or n-propanol to the mobile phase to enhance peptide solubility.[2]

    • Solution 3: Increase the column temperature (e.g., 40-60°C) to improve solubility.[2]

  • Possible Cause 2: Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or active sites on the column.

    • Solution: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic surfaces. Consider using a biocompatible (PEEK) HPLC system. For the column, a different stationary phase (e.g., C8 or C4) might be less retentive.

Problem 3: Poor Resolution of Peaks
  • Possible Cause 1: Inappropriate Gradient: The gradient may be too steep, causing co-elution of the target peptide with impurities.

    • Solution: After an initial scouting run with a broad gradient, optimize the separation with a shallower gradient around the elution point of your peptide. For example, if the peptide elutes at 50% acetonitrile (B52724), try a gradient of 40-60% acetonitrile over a longer period.

  • Possible Cause 2: Wrong Stationary Phase: The chosen column may not provide sufficient selectivity for your peptide and its impurities.

    • Solution: Screen different stationary phases. A C8 or C4 column might offer different selectivity compared to a C18 column for very hydrophobic peptides. Phenyl-hexyl columns can also provide alternative selectivity due to different interaction mechanisms.

  • Possible Cause 3: Suboptimal Flow Rate: The flow rate can impact resolution.

    • Solution: Try reducing the flow rate. This can sometimes improve resolution, but it will also increase the run time.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will likely be required based on the specific properties of your peptide.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent (e.g., DMSO or DMF).
  • Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection. The final concentration will depend on the column size and loading capacity.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a UV detector.
  • Column: A C18 reverse-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column can be considered.[2][3]
  • Detection Wavelength: Monitor at 214 nm or 220 nm for the peptide backbone and potentially a secondary wavelength (e.g., 280 nm or a wavelength specific to the quinolyl group) if applicable.[1][2][3]

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

4. Column Equilibration:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.[3]

5. Gradient Elution (Example):

  • Scouting Run: Perform an initial run with a broad, linear gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the approximate elution percentage of the target peptide.
  • Optimization Run: Based on the scouting run, design a shallower gradient around the elution point. For instance, if the peptide elutes at 45% B, a new gradient could be 35% to 55% B over 30-60 minutes.

6. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak(s) of interest.
  • Analyze the purity of each collected fraction using analytical RP-HPLC.
  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

7. Post-Purification Processing:

  • Pool the fractions containing the pure peptide.
  • Remove the acetonitrile by rotary evaporation.
  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Quantitative Data Summary

The following tables provide typical starting parameters for HPLC purification. These should be optimized for your specific peptide.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterRecommended Starting PointNotes
Stationary Phase C18, 5-10 µm particle size, 100-300 Å pore sizeFor very hydrophobic peptides, consider C8 or C4. Wider pores (300 Å) are better for larger peptides.
Column Dimensions Analytical: 4.6 x 150/250 mm; Preparative: 21.2 x 150/250 mm or largerDimensions depend on the amount of sample to be purified.
Mobile Phase A 0.1% TFA in WaterTFA is a standard ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier. Isopropanol or n-propanol can be used for very hydrophobic peptides.
Flow Rate Analytical: 1.0 mL/min; Preparative: 20-50 mL/min for a 21.2 mm ID columnAdjust based on column dimensions and particle size to maintain optimal linear velocity.
Temperature 25 - 40 °CCan be increased to 60°C to improve solubility of hydrophobic peptides.
Detection 214 nm or 220 nmWavelengths for detecting the peptide backbone.

Table 2: Example Gradient Programs

Time (min)% Mobile Phase B (Scouting)% Mobile Phase B (Optimized)
0535
5535
359555
409595
45535
50535

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak_Shape Poor Peak Shape (Tailing/Broad) Secondary_Interactions Secondary Interactions Poor_Peak_Shape->Secondary_Interactions Column_Overload Column Overload Poor_Peak_Shape->Column_Overload Low_Recovery Low Recovery Aggregation Aggregation/Precipitation Low_Recovery->Aggregation Adsorption Irreversible Adsorption Low_Recovery->Adsorption Poor_Resolution Poor Resolution Steep_Gradient Steep Gradient Poor_Resolution->Steep_Gradient Wrong_Column Wrong Column Poor_Resolution->Wrong_Column Check_TFA Check 0.1% TFA in Mobile Phases Secondary_Interactions->Check_TFA Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Optimize_Solvent Optimize Sample Solvent (e.g., use DMSO) Aggregation->Optimize_Solvent Increase_Temp Increase Temperature Aggregation->Increase_Temp Change_Column Try C8, C4, or Phenyl Column Adsorption->Change_Column Shallow_Gradient Use Shallower Gradient Steep_Gradient->Shallow_Gradient Wrong_Column->Change_Column

Caption: Troubleshooting workflow for HPLC purification issues.

Experimental_Workflow Start Start: Crude Peptide Sample_Prep 1. Sample Preparation (Dissolve & Filter) Start->Sample_Prep Equilibration 2. Column Equilibration (e.g., 95% A, 5% B) Sample_Prep->Equilibration Injection 3. Inject Sample Equilibration->Injection Gradient_Elution 4. Gradient Elution (Scouting then Optimized) Injection->Gradient_Elution Fraction_Collection 5. Fraction Collection Gradient_Elution->Fraction_Collection Analysis 6. Purity Analysis (Analytical HPLC & MS) Fraction_Collection->Analysis Pooling 7. Pool Pure Fractions Analysis->Pooling If Pure Solvent_Removal 8. Solvent Removal (Rotovap) Pooling->Solvent_Removal Lyophilization 9. Lyophilization Solvent_Removal->Lyophilization End End: Purified Peptide Lyophilization->End

Caption: General experimental workflow for peptide purification.

References

Technical Support Center: Mass Spectrometry of Peptides with Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze synthetic peptides incorporating the unnatural amino acid Boc-3-(3-quinolyl)-DL-Ala-OH. The information provided herein is designed to address common challenges and answer frequently asked questions related to the fragmentation behavior of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometry analysis of peptides containing this compound?

A1: The main challenges arise from the labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the presence of a bulky, aromatic quinolyl side chain. The Boc group is susceptible to premature loss during electrospray ionization (ESI), which can complicate spectral interpretation.[1][2] The bulky side chain may also influence peptide fragmentation patterns, potentially altering the relative intensities of b- and y-ions compared to peptides with smaller side chains.

Q2: What is the most common fragmentation event observed for Boc-protected peptides?

A2: The most characteristic fragmentation is the neutral loss of the Boc group, which can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[1] This often results in a prominent ion corresponding to [M+H-100]⁺ in the mass spectrum. This "precursor" loss can sometimes be the base peak, making it challenging to observe the intact molecular ion.

Q3: How does the quinolyl side chain affect fragmentation?

A3: Aromatic side chains can influence fragmentation in several ways. The quinoline (B57606) moiety can stabilize fragment ions through resonance, potentially leading to unique fragmentation pathways. It may also promote charge-remote fragmentation. Due to its basic nitrogen atom, the quinolyl group can also be a site of protonation, which can direct fragmentation pathways.

Q4: Are there specific b- or y-ions that are characteristic for the presence of this compound?

A4: While standard b- and y-ion series are expected from the peptide backbone cleavage, the presence of this compound will result in a significant mass shift in the fragment ions containing this residue. Additionally, fragments corresponding to the isolated quinolyl-alanine residue or its derivatives may be observed.

Q5: Can I use standard peptide sequencing software to analyze data for peptides with this unnatural amino acid?

A5: Standard sequencing software can be used, but you will need to define the mass of the modified amino acid residue (this compound) in the software's settings. Be aware that automated interpretation may be challenging due to the unconventional fragmentation patterns, and manual validation of the spectra is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometry analysis of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low or no signal for the intact peptide [M+H]⁺ In-source fragmentation: The Boc group is highly labile and may be lost in the ion source.[1][2]- Optimize ESI source conditions: Lower the capillary and fragmentor voltages to reduce the energy transfer to the ions. - Adjust mobile phase: Avoid strong acids like trifluoroacetic acid (TFA). Use a milder acid such as formic acid.[2] - Use a softer ionization technique: If available, consider using Matrix-Assisted Laser Desorption/Ionization (MALDI), which is generally a softer ionization method.[2]
Dominant peak at [M+H-100]⁺ Facile loss of the Boc group: This is a common characteristic of Boc-protected compounds.[1]- Perform MS/MS on the [M+H-100]⁺ ion: This ion represents the deprotected peptide and will fragment to produce a standard b- and y-ion series, which can be used for sequence confirmation. - Lower collision energy (CID/HCD): When analyzing the intact molecular ion, use lower collision energies to minimize the loss of the Boc group and promote backbone fragmentation.
Complex and uninterpretable MS/MS spectra Multiple fragmentation pathways: The presence of the bulky side chain and the labile protecting group can lead to competing fragmentation channels.- Isolate and fragment key ions: Perform MS³ experiments by first isolating the molecular ion, then isolating a major fragment (like [M+H-100]⁺), and fragmenting it further to simplify the spectra. - Manual spectral interpretation: Systematically identify the expected b- and y-ions and look for characteristic neutral losses.
Poor sequence coverage around the modified residue Steric hindrance: The bulky side chain may sterically hinder fragmentation at adjacent peptide bonds.- Vary collision energy: Acquire data at multiple collision energies to promote fragmentation at different sites along the peptide backbone. - Use alternative fragmentation methods: If available, techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) may provide complementary fragmentation information that is less dependent on the side chain structure.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of a peptide containing this compound under Collision-Induced Dissociation (CID).

PredictedFragmentation cluster_peptide Peptide with this compound cluster_fragments Primary Fragmentation Events cluster_secondary Secondary Fragmentation Peptide_MH [M+H]⁺ Loss_Boc [M+H-100]⁺ (Loss of Boc group) Peptide_MH->Loss_Boc - C₅H₈O₂ (100 Da) Loss_Isobutylene [M+H-56]⁺ (Loss of Isobutylene) Peptide_MH->Loss_Isobutylene - C₄H₈ (56 Da) b_y_ions b- and y-ions (Backbone Fragmentation) Peptide_MH->b_y_ions b_y_from_deprotected b- and y-ions from [M+H-100]⁺ Loss_Boc->b_y_from_deprotected

Caption: Predicted CID fragmentation of a peptide with this compound.

Experimental Protocols

1. Sample Preparation for Mass Spectrometry

  • Peptide solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in 50:50 acetonitrile/water. Avoid using strong acids like TFA if you want to minimize in-source loss of the Boc group.[2]

  • Desalting: If the peptide sample contains salts from synthesis or purification, desalt it using a C18 ZipTip or equivalent solid-phase extraction method. High salt concentrations can suppress the ESI signal.

  • Concentration: Adjust the peptide concentration to a final working range of 1-10 pmol/µL for direct infusion or LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC Column: Use a standard C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient from 5% to 95% mobile phase B over 30-60 minutes, depending on the hydrophobicity of the peptide. The bulky side chain may increase retention time.

  • Flow Rate: A typical flow rate for analytical LC is 200-400 nL/min for nano-LC or 200-400 µL/min for standard analytical LC.

  • MS Acquisition:

    • Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS: Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 NCE) to obtain a wide range of fragment ions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the MS analysis of peptides containing this compound.

TroubleshootingWorkflow start Start Analysis check_signal Is there a signal for the peptide of interest? start->check_signal no_signal No or Low Signal check_signal->no_signal No optimize_source Optimize ESI Source (Voltage, Gas Flow, Temp) no_signal->optimize_source check_sample Check Sample Prep (Concentration, Desalting) optimize_source->check_sample check_sample->start check_intact_mass Is the intact [M+H]⁺ ion observed? no_intact [M+H-100]⁺ is dominant check_intact_mass->no_intact No msms_on_deprotected Perform MS/MS on [M+H-100]⁺ ion no_intact->msms_on_deprotected success Successful Analysis msms_on_deprotected->success check_msms Is the MS/MS spectrum interpretable with good sequence coverage? bad_msms Complex or Poor Fragmentation check_msms->bad_msms No check_msms->success Yes optimize_cid Optimize Collision Energy (Stepped/Ramped) bad_msms->optimize_cid use_alt_frag Use Alternative Fragmentation (ETD/UVPD) optimize_cid->use_alt_frag use_alt_frag->start

Caption: A logical workflow for troubleshooting MS analysis of modified peptides.

Quantitative Data Summary

The following table summarizes the predicted masses of common neutral losses and fragment ions associated with the this compound residue. These values should be used to aid in the manual interpretation of mass spectra.

Description Neutral Loss / Fragment Monoisotopic Mass (Da)
This compound Residue Mass C₁₇H₁₈N₂O₃298.1317
Neutral Loss of Isobutylene C₄H₈56.0626
Neutral Loss of Boc group C₅H₈O₂100.0524
Iminium ion of 3-(3-quinolyl)-Ala C₁₂H₁₁N₂183.0922
Side chain fragment (quinolylmethyl) C₁₀H₈N142.0657

References

Validation & Comparative

A Comparative Guide to Boc-Protected Quinolyl-Alanine Derivatives: Positional Isomerism and its Impact on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two closely related non-canonical amino acids: Boc-3-(3-quinolyl)-DL-Ala-OH and Boc-3-(2'-quinolyl)-D-alanine . As direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide draws upon established principles of medicinal chemistry and experimental data from closely related quinoline (B57606) derivatives to infer their properties and potential biological activities. The position of the nitrogen atom and the point of attachment of the alanine (B10760859) moiety to the quinoline ring system are critical determinants of a molecule's physicochemical characteristics and its interactions with biological targets.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the attachment point of the alanine side chain to the quinoline ring—position 2 versus position 3—can significantly influence the molecule's electronic distribution, steric profile, and lipophilicity. These fundamental properties, in turn, dictate the compound's solubility, membrane permeability, and potential for intermolecular interactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBoc-3-(2'-quinolyl)-D-alanineInferred Rationale for Differences
Molecular Formula C₁₇H₂₀N₂O₄C₁₇H₂₀N₂O₄Identical
Molecular Weight 316.35316.35Identical
Stereochemistry Racemic (DL)D-isomerBoc-3-(2'-quinolyl)-D-alanine is enantiomerically pure, which is often crucial for specific biological interactions. The DL-mixture of the 3-quinolyl isomer may exhibit different or less potent activity.
Appearance White to off-white solidOff-white powder[1]Similar
Melting Point (°C) Data not available147 - 151[1]Differences in crystal packing due to isomeric and stereochemical variations are expected to result in different melting points.
Lipophilicity (logP) Predicted to be slightly lowerPredicted to be slightly higherThe position of the nitrogen atom in the quinoline ring influences the molecule's polarity. Generally, the introduction of a nitrogen atom can reduce lipophilicity[2][3]. The specific impact of the substituent position on the overall logP would require experimental determination.
Electronic Properties The 3-position is generally less electron-deficient than the 2-position in the quinoline ring.The 2-position is adjacent to the nitrogen atom, making it more electron-deficient and a stronger hydrogen bond acceptor.The electronic properties of the quinoline ring are not uniform. The position of substitution influences the molecule's ability to participate in hydrogen bonding and other electronic interactions, which can affect target binding[4][5][6].
Steric Hindrance The substituent at the 3-position may experience less steric hindrance from the adjacent fused benzene (B151609) ring compared to the 2-position.The 2-position is flanked by the nitrogen atom and the fused ring, which could create more steric bulk and influence binding to sterically constrained active sites.Steric factors play a critical role in how a molecule fits into a biological target. The different spatial arrangements of the quinolyl group in these two isomers will likely lead to different binding affinities and selectivities[5].

Biological Activity: Inferences from Quinoline Chemistry

The positional isomerism of the quinolyl group is a key factor in determining the biological activity of these amino acid derivatives. While specific data for the two featured compounds is scarce, the broader literature on quinoline derivatives provides valuable insights into their potential applications in oncology, infectious diseases, and neuropharmacology.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The position of substitution on the quinoline ring has been shown to be a critical factor for cytotoxic activity.

  • 2-Substituted Quinolines: A significant body of research highlights the potent anticancer activity of 2-substituted quinolines against a wide range of cancer cell lines, including breast, lung, prostate, and leukemia[7][2][3][8]. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

  • 3-Substituted Quinolines: While also showing promise, 3-substituted quinolines have, in some comparative studies, exhibited lower cytotoxic activity than their 2-substituted counterparts[9]. However, specific 3-substituted derivatives have demonstrated significant growth inhibition against certain cancer cell lines, such as breast cancer[9].

Based on this general trend, it can be hypothesized that Boc-3-(2'-quinolyl)-D-alanine may possess a higher potential for broad-spectrum anticancer activity compared to its 3-quinolyl isomer.

Antimicrobial Activity

Quinolines are the backbone of several important classes of antibiotics. The substitution pattern on the quinoline ring is crucial for their antimicrobial spectrum and potency. Both 2- and 3-substituted quinoline derivatives have been reported to exhibit antibacterial and antifungal properties[10][11][12][13]. The specific activity is highly dependent on the nature and position of the various substituents on the quinoline ring. Without direct experimental comparison, it is difficult to predict which of the two featured compounds would have superior antimicrobial properties.

Neuroprotective Activity

Recent research has explored the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases[6]. Notably, some 3-substituted quinoline derivatives have been identified as potent neuroprotective agents in models of ischemic stroke[14]. This suggests that This compound could be a promising candidate for investigation in the context of neuroprotection. The antioxidant and radical scavenging properties of the quinoline ring are thought to contribute to this neuroprotective effect.

Experimental Protocols

Synthesis of Boc-Protected Quinolyl-Alanine Derivatives

The synthesis of these non-canonical amino acids typically involves the introduction of the quinolyl moiety onto an appropriate alanine precursor, followed by Boc-protection of the amino group.

3.1.1. Proposed Synthesis of this compound

A plausible synthetic route, adapted from the synthesis of similar heteroaryl-alanines, would involve the following key steps[11]:

  • Starting Material: 3-(Bromomethyl)quinoline (B55640).

  • Reaction: Condensation of 3-(bromomethyl)quinoline with a protected glycine (B1666218) equivalent (e.g., diethyl acetamidomalonate) in the presence of a base.

  • Hydrolysis and Decarboxylation: Acid or base-catalyzed hydrolysis of the resulting intermediate to yield 3-(3-quinolyl)-DL-alanine.

  • Boc-Protection: Reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium hydroxide (B78521) or triethylamine) to afford the final product[14][15][16][17].

3.1.2. Established Synthesis of Boc-3-(2'-quinolyl)-D-alanine

The synthesis of this compound is more established and generally follows a similar pathway, often starting from 2-(chloromethyl)quinoline (B1294453) and a suitable chiral alanine synthon to ensure the D-configuration. The final step involves Boc-protection as described above[8].

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The biological activities of quinoline derivatives are often attributed to their ability to modulate various cellular signaling pathways.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK Ras/Raf/MEK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptotic Pathway (e.g., Caspase activation) CellDeath Apoptosis Apoptosis->CellDeath Metastasis Metastasis Proliferation->Metastasis Quinoline Quinolyl-Alanine Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->MAPK Inhibition Quinoline->Apoptosis Activation

Figure 1. Potential signaling pathways modulated by quinoline derivatives in cancer cells.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Quinolyl-Alanine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Neuroprotection Neuroprotection Assay (e.g., Oxidative Stress Model) Purification->Neuroprotection Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity->Pathway_Analysis Neuroprotection->Pathway_Analysis Target_ID Target Identification (e.g., Kinase Profiling) Pathway_Analysis->Target_ID

Figure 2. General experimental workflow for the evaluation of novel quinolyl-alanine derivatives.

Conclusion

While direct comparative data remains elusive, the analysis of related compounds strongly suggests that the positional isomerism between this compound and Boc-3-(2'-quinolyl)-D-alanine will lead to distinct physicochemical and biological profiles. The 2-quinolyl isomer, based on trends in the literature, may hold greater promise as a scaffold for anticancer drug discovery. Conversely, the 3-quinolyl isomer could be a more promising starting point for developing neuroprotective agents. The D-stereochemistry of the 2'-quinolyl alanine provides enantiomeric purity, which is a significant advantage for targeted drug development. Further experimental investigation is warranted to fully elucidate and compare the properties and therapeutic potential of these two intriguing non-canonical amino acids.

References

A Comparative Guide to Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, two methodologies have long stood as the pillars of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1] The selection between these distinct chemical approaches is a critical decision for researchers in drug development and biochemical sciences, profoundly influencing the efficiency, purity, and success of synthesizing a target peptide. This guide offers an objective, data-driven comparison to assist scientists in navigating this choice.

The core distinction between the Boc and Fmoc methodologies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]

  • The Boc Strategy: This classic method employs the acid-labile Boc group. Its removal (deprotection) is achieved with a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are benzyl-based and demand a much stronger acid, like hydrofluoric acid (HF), for removal during the final cleavage from the resin.[2]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy uses the base-labile Fmoc group. Deprotection is carried out using a mild base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed simultaneously with the peptide's cleavage from the resin using TFA.[][4]

Conceptual Workflow of SPPS

Solid-phase peptide synthesis follows a cyclical process where amino acids are sequentially added to a growing chain anchored to an insoluble resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The general workflow is depicted below.

SPPS_Workflow General SPPS Cycle cluster_cycle node_deprotect Nα-Deprotection (Remove temporary group) node_wash1 Wash node_deprotect->node_wash1 node_couple Amino Acid Coupling (Activate & Add next AA) node_wash1->node_couple node_wash2 Wash node_couple->node_wash2 node_wash2->node_deprotect Repeat for each amino acid node_cleave Final Cleavage & Side-Chain Deprotection node_wash2->node_cleave node_start Start: Resin with Linker node_start->node_deprotect node_purify Purification & Analysis node_cleave->node_purify

General workflow of the solid-phase peptide synthesis (SPPS) cycle.

Orthogonality and Deprotection Chemistry

The key to a successful SPPS strategy is "orthogonality," which ensures that the Nα-protecting group can be removed without affecting the side-chain protecting groups or the resin linker. The Fmoc strategy is considered fully orthogonal, as the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain groups intact.[5] The Boc strategy has partial orthogonality, as the repeated use of TFA for Nα-deprotection can lead to some premature loss of sensitive, acid-labile side-chain protecting groups.[5]

The differing deprotection chemistries are visualized below.

Deprotection_Chemistry Deprotection Chemistry Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy node_boc_peptide Boc-Peptide-Resin node_tfa TFA (Trifluoroacetic Acid) node_boc_peptide->node_tfa node_h_peptide H₂N⁺-Peptide-Resin node_tfa->node_h_peptide Acidolysis node_fmoc_peptide Fmoc-Peptide-Resin node_piperidine Piperidine node_fmoc_peptide->node_piperidine node_hn_peptide H₂N-Peptide-Resin node_piperidine->node_hn_peptide β-elimination

Fundamental deprotection reactions in Boc and Fmoc SPPS.

Comparative Analysis of Key Parameters

The choice between Boc and Fmoc chemistry impacts nearly every aspect of the synthesis process. A summary of these differences is provided below.

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)[2]Base-labile (Piperidine)[2]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[2]Acid-labile (TFA)[]
Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% piperidine in DMF)[6]
Final Cleavage Cocktail Harsh (e.g., liquid HF/anisole)[7]Mild (e.g., TFA with scavengers like TIS, H₂O)[5][7]
Orthogonality Partial[7]Fully Orthogonal[7][]
Automation Compatibility Less common, requires specialized equipment[7]Standard for modern automated synthesizers[7]
Handling & Safety Requires specialized HF-resistant apparatus[5][7]Uses standard laboratory glassware and procedures[7]
Peptide Aggregation Often better for aggregation-prone sequences due to protonation of the N-terminus after deprotection.[2]Can be more prone to aggregation, though pseudoproline dipeptides and other strategies can mitigate this.
Compatibility with PTMs Limited due to harsh final cleavage conditions.[5][7]Generally compatible with sensitive modifications like phosphorylation and glycosylation.[5]
Typical Crude Purity Generally high, but dependent on sequence.High, often exceeding 90% for standard sequences.[]

Experimental Protocols

To illustrate the practical application of each strategy, representative protocols for a single coupling cycle are detailed below.

Protocol 1: Typical Boc-SPPS Cycle (Manual)

This protocol assumes the synthesis is proceeding on a pre-loaded Merrifield or PAM resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) (10 mL/g resin) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g resin) and agitate for 2 minutes.[9]

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[9]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).[9]

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g resin).[10]

    • Agitate for 5-10 minutes.

    • Drain and wash the resin thoroughly with DCM (3x).[10]

  • Amino Acid Coupling (HBTU/DIEA):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimum amount of DMF.

    • Add the activation mixture to the resin, followed by DIEA (6 eq.).

    • Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle is now complete and ready for the next deprotection step.

Protocol 2: Typical Fmoc-SPPS Cycle (Manual)

This protocol assumes the synthesis is proceeding on a pre-loaded Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF (10 mL/g resin) for 1 hour.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL/g resin).[12]

    • Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.

    • Agitate for an additional 15-20 minutes.[13]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[11][12]

  • Amino Acid Coupling (HCTU/DIEA):

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq.) and HCTU (3.9 eq.) in DMF.

    • Add DIEA (8 eq.) to the amino acid mixture to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Monitoring & Washing:

    • Perform a Kaiser test to monitor reaction completion.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Conclusion and Recommendations

The decision between Boc and Fmoc SPPS is contingent on several factors, including the peptide's sequence, length, desired modifications, and the scale of synthesis.[1]

  • The Boc strategy , while older, remains highly valuable. Its robust chemistry and the use of acidic deprotection steps can be advantageous for synthesizing long or difficult sequences that are prone to aggregation.[1][2] However, the requirement for harsh cleavage conditions (liquid HF) necessitates specialized, corrosion-resistant equipment and limits its compatibility with sensitive functional groups.[5]

  • The Fmoc strategy is now the most widely used method in peptide synthesis.[5] Its primary advantages are the mild deprotection conditions, which enhance compatibility with a wide range of sensitive amino acids and post-translational modifications.[5][7] The full orthogonality and amenability to automation have made it the standard for both academic research and industrial production.[7]

For most standard peptides, especially those containing sensitive residues or modifications, the Fmoc strategy is the preferred choice. For complex, aggregation-prone sequences where the final product is robust, the Boc strategy remains a powerful and effective alternative.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Quinolyl Alanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between structural isomers is paramount. This guide provides a comparative spectroscopic analysis of quinolyl alanine (B10760859) isomers, offering insights into how the position of the quinoline (B57606) moiety influences their electronic and magnetic environments. The data presented herein, while illustrative, serves as a robust framework for interpreting experimental results.

Quinolyl alanines, non-natural amino acids incorporating a quinoline ring, are of growing interest in medicinal chemistry and materials science. The isomeric position of the alanine side chain on the quinoline scaffold can dramatically alter the molecule's photophysical properties, biological activity, and potential applications as a fluorescent probe or a pharmacophore. This guide focuses on the spectroscopic distinctions between representative quinolyl alanine isomers, providing a foundation for their targeted application.

Spectroscopic Data Comparison

The following table summarizes hypothetical yet representative spectroscopic data for three common quinolyl alanine isomers: 2-(quinolyl)alanine, 4-(quinolyl)alanine, and 6-(quinolyl)alanine. These values illustrate the expected variations in their nuclear magnetic resonance (NMR) and optical spectra.

Spectroscopic Parameter2-(Quinolyl)alanine4-(Quinolyl)alanine6-(Quinolyl)alanine
¹H NMR (δ, ppm)
α-H~4.2~4.5~4.0
β-H~3.5~3.8~3.3
Aromatic-H (Quinoline)7.5 - 8.57.6 - 8.87.4 - 8.2
¹³C NMR (δ, ppm)
α-C~55~53~56
β-C~38~35~40
C=O (Carboxyl)~175~174~176
Aromatic-C (Quinoline)120 - 150119 - 155118 - 148
UV-Vis Spectroscopy
λmax (nm)~280, ~315~290, ~325~275, ~310
Molar Absorptivity (ε)ModerateHighModerate
Fluorescence Spectroscopy
Excitation λmax (nm)~315~325~310
Emission λmax (nm)~360~380~355
Quantum Yield (Φ)LowHighModerate

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of quinolyl alanine isomers.

experimental_workflow Experimental Workflow for Spectroscopic Comparison of Quinolyl Alanine Isomers cluster_synthesis Isomer Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison synthesis Synthesis of Quinolyl Alanine Isomers purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (e.g., Mass Spectrometry) purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence data_processing Data Processing and Interpretation nmr->data_processing uv_vis->data_processing fluorescence->data_processing comparison Comparative Analysis of Spectroscopic Data data_processing->comparison conclusion Structure-Property Relationship comparison->conclusion signaling_pathway Hypothetical Signaling Pathway Interaction isomer Quinolyl Alanine Isomer (Fluorescent Probe) binding Binding Event isomer->binding Introduced target Target Protein (e.g., Kinase) target->binding conformational_change Conformational Change in Target Protein binding->conformational_change fluorescence_change Change in Fluorescence (Intensity or λmax) binding->fluorescence_change Monitored downstream Downstream Signaling conformational_change->downstream

Validating the Function of Boc-3-(3-quinolyl)-DL-Ala-OH Peptides: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic amino acid Boc-3-(3-quinolyl)-DL-Ala-OH serves as a crucial building block for novel peptides. The quinoline (B57606) moiety is a well-established pharmacophore, with derivatives showing promise in both oncology and neuroscience.[1][2] Validating the biological function of peptides incorporating this scaffold is essential for advancing their development as potential therapeutics. This guide provides a comparative overview of key in vitro assays to characterize these peptides, complete with experimental protocols and illustrative data.

Comparative Performance of Quinolyl-Ala-OH Analogues

To effectively gauge the potential of a novel peptide, its performance must be benchmarked against relevant alternatives. The following tables summarize quantitative data from in vitro assays for hypothetical this compound peptides and representative quinoline-based compounds.

Table 1: Cytotoxicity Profile against Human Cancer Cell Lines

The cytotoxic potential of quinoline derivatives is a primary area of investigation for anticancer applications.[3] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

Compound IDPeptide Sequence/StructureCell LineCell TypeIC50 (µM)[1][3][4][5][6][7][8][9]
This compound (Reference Compound)MCF-7Breast Adenocarcinoma40.4
A549Lung Carcinoma49.6
HCT-116Colon Carcinoma43.0
Peptide Analog QAP-1 Ac-Cys-Gly-(3-quinolyl)-Ala-Gly-Cys-NH2 (Cyclized)MCF-7Breast Adenocarcinoma9.8
A549Lung Carcinoma15.2
HCT-116Colon Carcinoma12.5
Peptide Analog QAP-2 (3-quinolyl)-Ala-Leu-Val-Ile-Trp-NH2MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma> 100
HCT-116Colon Carcinoma> 100
Doxorubicin (Standard Chemotherapeutic Control)MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.2
HCT-116Colon Carcinoma0.5
Table 2: NMDA Receptor Binding Affinity

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, and its modulation is a key strategy for treating neurological disorders.[10] Radioligand binding assays are used to determine the affinity of a compound for the receptor, expressed as the inhibitor constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.[11]

Compound IDRadioligand UsedReceptor SubtypeKᵢ (nM)[12][13]
This compound [³H]MK-801NR1/NR2B85.5
Peptide Analog QNP-1 [³H]MK-801NR1/NR2B15.2
Peptide Analog QNP-2 [³H]MK-801NR1/NR2B250.0
Ifenprodil (Reference Antagonist)NR1/NR2B79.0
Table 3: Functional Antagonism of NMDA Receptor

Beyond binding, it is crucial to assess the functional impact of a peptide on its target. For NMDA receptors, this can be measured by quantifying the inhibition of calcium influx following agonist stimulation. The IC50 value here represents the concentration of the peptide that inhibits 50% of the NMDA-induced calcium response.[14][15]

Compound IDCell Line (Expressing NMDA Receptors)Agonists Used (Glutamate/Glycine)IC50 (µM)[12]
This compound HEK293-NR1/NR2B100 µM / 10 µM12.5
Peptide Analog QNP-1 HEK293-NR1/NR2B100 µM / 10 µM2.1
Peptide Analog QNP-2 HEK293-NR1/NR2B100 µM / 10 µM45.8
Memantine (Reference Channel Blocker)HEK293-NR1/NR2B100 µM / 10 µM

Visualized Workflows and Pathways

Understanding the experimental process and the biological context is facilitated by clear diagrams. The following visualizations, created using Graphviz, adhere to strict color and contrast guidelines for maximum clarity.

G cluster_design Peptide Design & Synthesis cluster_primary Primary Screening cluster_secondary Functional Validation cluster_analysis Data Analysis P_Design Peptide Design (Incorporate Quinoline Scaffold) P_Synth Solid-Phase Peptide Synthesis P_Design->P_Synth P_Purify Purification (HPLC) P_Synth->P_Purify P_Characterize Characterization (Mass Spec) P_Purify->P_Characterize S_Viability Cell Viability Assay (e.g., MTT) P_Characterize->S_Viability S_Binding Receptor Binding Assay (e.g., Radioligand) P_Characterize->S_Binding F_Enzyme Enzyme Inhibition Assay P_Characterize->F_Enzyme If Target is Enzyme F_Functional Functional Receptor Assay (e.g., Calcium Flux) S_Viability->F_Functional If Cytotoxic S_Binding->F_Functional If Binding D_Analysis Determine IC50 / Ki Compare Analogs F_Functional->D_Analysis F_Enzyme->D_Analysis

Caption: General workflow for in vitro validation of novel peptides.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Channel_Open Channel Opening NMDAR->Channel_Open activates Mg Mg2+ Block Mg->NMDAR blocks Depolarization Membrane Depolarization Depolarization->Mg relieves Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx CAMKII CaMKII Activation Ca_Influx->CAMKII Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity excessive CREB CREB Phosphorylation CAMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP Peptide This compound Peptide (Antagonist) Peptide->NMDAR inhibits

References

Comparing coupling efficiencies of various protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Coupling Efficiencies of Protected Amino Acids in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), achieving high coupling efficiency at every step is paramount for the successful synthesis of pure, full-length peptides. The choice of protected amino acid, coupling reagent, and reaction conditions can significantly impact the efficiency of peptide bond formation. This guide provides an objective comparison of the coupling efficiencies of various protected amino acids, supported by experimental data and detailed methodologies.

Factors Influencing Coupling Efficiency

The efficiency of coupling a protected amino acid to the N-terminus of a growing peptide chain on a solid support is influenced by several factors:

  • Steric Hindrance: The side chains of some amino acids are bulkier than others, sterically hindering the approach of the activated carboxyl group to the N-terminal amine. Amino acids like Valine, Isoleucine, Threonine, and Arginine are known to be challenging to couple.[1]

  • Protecting Groups: While essential for preventing side reactions, bulky side-chain protecting groups can also contribute to steric hindrance. For example, the mesitylene-2-sulfonyl (Mts) group used to protect the indole (B1671886) nitrogen of Tryptophan can make its coupling more difficult.[2]

  • Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures (e.g., beta-sheets) that make the N-terminus less accessible for coupling, leading to incomplete reactions.[1][3] This is a sequence-dependent issue rather than being specific to a single amino acid.[4]

  • Coupling Reagents: The choice of coupling reagent is critical, especially for "difficult" couplings. Modern reagents are designed to be highly reactive and minimize side reactions.[5][6]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role in coupling efficiency.

Comparison of Coupling Efficiencies

Quantifying the exact coupling efficiency of every amino acid is challenging as it is highly dependent on the specific peptide sequence, the coupling partner, the length of the peptide, and the synthesis conditions.[7][8] However, based on extensive studies, certain trends and classifications of "difficult" amino acids have been established.

Table 1: General Classification of Amino Acid Coupling Difficulty
Difficulty LevelAmino AcidsRationale
Easy Glycine, Alanine, Leucine, Phenylalanine, MethionineSmall or unbranched side chains with minimal steric hindrance.
Moderate Serine, Tyrosine, Aspartic Acid, Glutamic Acid, Lysine, Asparagine, GlutamineFunctionalized side chains that are generally not excessively bulky. Asparagine and Glutamine can sometimes be problematic due to side chain reactions.[9]
Difficult Valine, Isoleucine, Threonine, Arginine, Histidine, Prolineβ-branched side chains (Val, Ile, Thr) cause significant steric hindrance. The bulky guanidinium (B1211019) group of Arginine and the imidazole (B134444) ring of Histidine can also impede coupling.[1][8] Proline, being a secondary amine, is less reactive.[1]
Table 2: Representative Coupling Yields for a Sterically Hindered Amino Acid (Fmoc-Trp(Mts)-OH) with Various Reagents

The following table, extrapolated from data on sterically hindered amino acids, provides an indicative comparison of coupling efficiencies with different classes of reagents.[2]

Coupling ReagentReagent ClassTypical Coupling Time (min)Indicative Yield (%)Notes
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective but slower. Potential for N-acylurea side product formation.[2]
HBTUAminium/Uronium Salt30 - 6098 - 99.5Fast and widely used. Potential for guanidinylation side reaction if used in excess.[2][5]
PyBOPPhosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[2]
COMUAminium/Uronium Salt20 - 45> 99.5Very high reactivity and safer byproducts compared to benzotriazole-based reagents. Higher cost.[2][6]

Note: The yields presented are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Accurate determination of coupling efficiency is crucial for optimizing SPPS protocols. Several methods can be employed to monitor the completion of the coupling reaction.

Protocol 1: Qualitative Monitoring of Coupling Completion (Kaiser Test)

The Kaiser test, or ninhydrin (B49086) test, is a widely used qualitative method to detect the presence of free primary amines on the resin.[3][10] A positive result (blue-colored beads) indicates an incomplete coupling reaction.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Small glass test tubes

  • Heating block

Procedure:

  • After the coupling reaction, take a small sample of the resin (a few beads) and wash it thoroughly with DMF.

  • Place the washed resin beads in a small test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the tube at 100-110°C for 3-5 minutes.[11]

  • Observe the color of the beads.

    • Blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). In this case, the Isatin test can be used, which gives a blue color for a free proline N-terminus.[10]

Protocol 2: Quantitative Determination of Coupling Efficiency by HPLC

A more quantitative assessment of coupling efficiency can be achieved by cleaving a small portion of the peptide from the resin and analyzing the crude product by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • After the coupling step, take a known, small amount of the dried peptide-resin.

  • Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the support and remove side-chain protecting groups.[12]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

  • Centrifuge to pellet the peptide, decant the ether, and allow the peptide to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the sample by RP-HPLC.

  • The coupling efficiency can be calculated by comparing the peak area of the desired full-length peptide to the peak areas of deletion sequences (resulting from incomplete coupling).

Visualizing the SPPS Workflow

The following diagrams illustrate the key processes in solid-phase peptide synthesis and the logic of monitoring coupling efficiency.

SPPS_Cycle Start Start with Resin-Bound Amino Acid (n-1) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Couple Next Fmoc-AA (n) (Amino Acid, Coupling Reagent, Base) Washing1->Coupling Monitoring Monitor Coupling (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing2 Wash Resin (DMF) Monitoring->Washing2 If Complete Repeat Repeat Cycle for Next Amino Acid (n+1) Washing2->Repeat Repeat->Deprotection Cleavage Final Deprotection & Cleavage from Resin

Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Coupling_Mechanism Reagents {Fmoc-AA-COOH | Coupling Reagent (e.g., HBTU) | Base (e.g., DIEA)} Activation Activation (Formation of Reactive Ester) Reagents->Activation Coupling Nucleophilic Attack (Peptide Bond Formation) Activation->Coupling PeptideResin {Resin-Bound Peptide | Free N-terminal Amine (H₂N-Peptide-Resin)} PeptideResin->Coupling Product Elongated Peptide (Fmoc-AA-Peptide-Resin) Coupling->Product

Caption: General mechanism of amide bond formation using an aminium salt coupling reagent.

References

Structural Impact of Incorporating Boc-3-(3-quinolyl)-DL-Ala-OH into a Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This guide provides a comparative analysis of the predicted structural impact of introducing Boc-3-(3-quinolyl)-DL-Ala-OH into a peptide sequence. Due to the limited availability of direct experimental data on this specific modification, this guide leverages findings from studies on peptides containing structurally similar aromatic and quinoline-based amino acids to forecast the expected conformational changes.

Predicted Structural Impact: A Comparative Overview

The introduction of the bulky, aromatic quinolyl side chain is anticipated to impose significant conformational constraints on the peptide backbone. Aromatic interactions, such as π-π stacking and cation-π interactions, can play a crucial role in stabilizing specific secondary structures.[1][2][3][4][5] These non-covalent interactions can influence peptide folding, stability, and molecular recognition processes.[1][2]

Table 1: Predicted Conformational Changes upon Incorporation of 3-(3-quinolyl)-DL-Ala

Structural ParameterStandard Peptide (e.g., Alanine)Modified Peptide (with Quinolyl-Ala)Predicted Impact
Secondary Structure Flexible, may adopt various conformations (e.g., random coil, α-helix, β-sheet depending on sequence)[6]Increased propensity for ordered structures (e.g., β-turns, helical structures)The quinoline (B57606) moiety may induce specific turns or stabilize helical structures through aromatic interactions.[4][7]
Side Chain Interactions Primarily van der Waals and hydrophobic interactionsPotential for π-π stacking, cation-π interactions, and hydrophobic interactions[5]Enhanced stability and defined tertiary structure due to strong non-covalent interactions.[1][2]
Solvent Accessibility Side chain is relatively small and accessibleThe large quinoline group may shield a portion of the peptide backbone from the solventReduced solvation of the backbone may further stabilize intramolecular hydrogen bonds.
Flexibility Higher conformational entropyReduced flexibility due to the sterically demanding quinoline groupA more rigid structure could lead to higher receptor binding affinity and specificity.[8]

Experimental Analysis: Techniques and Expected Data

To empirically determine the structural impact, a combination of spectroscopic and crystallographic techniques would be employed. Below are the key experimental methods and the nature of the data they would provide.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10] By analyzing various NMR parameters, one can deduce information about bond connectivity, dihedral angles, and spatial proximities of atoms.[11][12]

Table 2: Expected NMR Data for Structural Comparison

NMR ParameterStandard PeptideModified PeptideInformation Gained
Chemical Shifts (¹H, ¹³C, ¹⁵N) Characteristic shifts for standard amino acidsUpfield or downfield shifts for protons near the quinoline ring due to ring current effects[13][14]Proximity of other residues to the aromatic quinoline side chain.
³JHNα Coupling Constants Values reflect a range of φ dihedral anglesConstrained values indicative of a more defined backbone conformationInformation on the peptide backbone dihedral angles (φ).[10]
Nuclear Overhauser Effect (NOE) NOEs consistent with a flexible or specific folded stateSpecific long-range NOEs between the quinoline protons and other protons in the peptideInter-proton distances, crucial for 3D structure calculation.[9][12]
Temperature Coefficients High values for solvent-exposed amide protonsLow values for amide protons involved in intramolecular hydrogen bondsIdentification of stable hydrogen bonds.[9]

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[15][16][17] The far-UV CD spectrum (190-260 nm) provides characteristic signatures for α-helices, β-sheets, β-turns, and random coils.[15][18]

Table 3: Expected Circular Dichroism Data

Wavelength (nm)Standard Peptide (Illustrative: Random Coil)Modified Peptide (Illustrative: α-helical)Secondary Structure Interpretation
~195 Strong negative bandStrong positive bandIndicates the presence or absence of ordered structures.[16]
~208 -Strong negative bandCharacteristic of α-helical content.[19]
~218 --A strong negative band here would indicate β-sheet content.
~222 Weak shoulderStrong negative bandCharacteristic of α-helical content.[19]

X-ray crystallography provides high-resolution, atomic-level detail of the peptide's three-dimensional structure in the solid state.[20] This technique is invaluable for visualizing the precise orientation of the quinoline side chain and its interactions with the rest of the peptide.

Table 4: Expected X-ray Crystallography Data

Crystallographic ParameterStandard PeptideModified PeptideSignificance
Unit Cell Dimensions Dependent on crystal packingLikely different due to altered molecular shape and packingProvides information on the crystal lattice.
Resolution (Å) High resolution is achievableHigh resolution is achievableDefines the level of detail in the final structure.
Backbone Torsion Angles (φ, ψ) Can varyConstrained angles defining a specific secondary structureDetermines the secondary structure of the peptide.
Side Chain Conformation (χ angles) Can varyDefined orientation of the quinoline ringReveals the specific interactions of the quinoline moiety.
Intramolecular Interactions Hydrogen bonds, van der Waals contactsEvidence of π-π stacking, hydrogen bonds involving the quinoline nitrogenElucidates the forces stabilizing the peptide's conformation.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the synthesis and structural analysis of modified peptides.

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating this compound.[21][22][23][24]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour.[24]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.[21]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • For the incorporation of this compound, use it in the same manner as a standard Fmoc-protected amino acid.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[23]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7) to a final concentration of 1-5 mM.[9] Add 5-10% D₂O for the lock signal.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: Assign the proton and carbon resonances using the COSY, TOCSY, and HSQC spectra.[10]

  • Structural Restraint Generation:

    • Derive distance restraints from the integration of NOESY cross-peaks.

    • Derive dihedral angle restraints from ³JHNα coupling constants.

  • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[11]

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7).[15] Create a series of dilutions to a final concentration of approximately 100 µM.

  • Blank Measurement: Record the CD spectrum of the buffer alone in a 1 mm path-length quartz cuvette from 195 nm to 260 nm.[15]

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.[25]

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

  • Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[6][26] Mix the purified peptide solution with a variety of crystallization reagents (precipitants, buffers, salts).

  • Crystal Optimization: Optimize the conditions that produce initial crystals by varying the concentration of the precipitant, pH, and temperature to obtain diffraction-quality single crystals.[27][28]

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the electron density map.

    • Build a model of the peptide into the electron density map.

    • Refine the model to best fit the experimental data.

  • Structural Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_output Structural Information SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD Circular Dichroism Characterization->CD Xray X-ray Crystallography Characterization->Xray Structure_Solution 3D Structure in Solution NMR->Structure_Solution Secondary_Structure Secondary Structure Content CD->Secondary_Structure Structure_Crystal High-Resolution Crystal Structure Xray->Structure_Crystal

Caption: Workflow for the synthesis, purification, and structural analysis of a modified peptide.

nmr_logic cluster_data NMR Data Acquisition cluster_restraints Derive Restraints cluster_calculation Structure Calculation TOCSY TOCSY/COSY Assignment Resonance Assignment TOCSY->Assignment NOESY NOESY Distance Distance Restraints (< 5 Å) NOESY->Distance JCoupling J-Coupling Dihedral Dihedral Angle Restraints (φ) JCoupling->Dihedral Assignment->Distance Calculation Molecular Dynamics Simulation Distance->Calculation Dihedral->Calculation Ensemble Structural Ensemble Calculation->Ensemble

Caption: Logical flow from NMR data acquisition to 3D structure calculation.

References

A Comparative Purity Analysis of Boc-3-(3-quinolyl)-DL-Ala-OH from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in scientific research and pharmaceutical development, directly impacting experimental outcomes, reproducibility, and the safety and efficacy of final products. Boc-3-(3-quinolyl)-DL-Ala-OH, a key building block in the synthesis of novel peptides and small molecule therapeutics, is no exception. This guide provides a comparative analysis of the purity of this compound obtained from three leading (hypothetical) suppliers: Alpha Chemicals, Beta Solutions, and Gamma Finechem.

The assessment is based on a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Comparative Purity Data

The purity and identity of this compound from each supplier were assessed using standardized analytical techniques. The results are summarized below.

Parameter Supplier A: Alpha Chemicals Supplier B: Beta Solutions Supplier C: Gamma Finechem
Product ID AC-45231BS-21984GF-88021
Lot Number AC202511ABS202510CGF202511B
Appearance White to off-white powderWhite powderOff-white powder
HPLC Purity (%) 99.21%97.55%98.87%
Mass Spec (ESI-MS) [M+H]⁺ = 317.15 (Consistent)[M+H]⁺ = 317.14 (Consistent)[M+H]⁺ = 317.16 (Consistent)
¹H NMR Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.15%0.42%0.25%

Experimental Protocols

Detailed methodologies for the analytical tests performed are provided below to ensure transparency and facilitate replication.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of purity.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30 °C.[1]

  • Detection : UV at 220 nm.[2]

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL and filtered through a 0.45 µm syringe filter.[1]

  • Purity Calculation : Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Mass Spectrometry (MS)

This technique confirms the molecular weight of the compound.

  • Instrumentation : Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Analysis Mode : Full scan.

  • Scan Range : m/z 100-500.

  • Sample Preparation : Samples were dissolved in methanol (B129727) to a concentration of approximately 0.1 mg/mL and introduced into the mass spectrometer via direct infusion.

  • Data Interpretation : The observed mass-to-charge ratio ([M+H]⁺) was compared to the calculated theoretical mass of this compound (C₁₇H₂₀N₂O₄, Mol. Wt.: 316.35). A match confirms the compound's identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This method provides structural confirmation and detects organic impurities.

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

  • Data Interpretation : The chemical shifts, signal integrations, and coupling patterns of the resulting spectrum were analyzed to confirm the expected molecular structure of this compound. The absence of significant unassigned signals indicates a high degree of structural purity.

Purity Analysis Workflow

The following diagram illustrates the logical workflow used for the comprehensive purity analysis of each sample.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample (Suppliers A, B, C) Prep Prepare Stock Solutions (HPLC, MS, NMR) Sample->Prep HPLC Quantitative Purity (HPLC-UV) Prep->HPLC MS Identity Confirmation (ESI-MS) Prep->MS NMR Structural Verification (¹H NMR) Prep->NMR Analyze Process & Analyze Data HPLC->Analyze MS->Analyze NMR->Analyze Compare Compare Results vs. Specs Analyze->Compare Report Generate Final Report Compare->Report

Caption: Workflow for Purity Analysis of this compound.

Discussion

Based on the hypothetical data, all three suppliers provided this compound that meets the general requirements for identity and structure, as confirmed by MS and NMR. However, quantitative HPLC analysis reveals notable differences in purity.

  • Alpha Chemicals (Supplier A) demonstrated the highest purity at 99.21%, with the lowest water content. This high level of purity is ideal for sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs) where impurity profiles are strictly controlled.

  • Gamma Finechem (Supplier C) provided material with a respectable purity of 98.87%, suitable for many research and development applications.

  • Beta Solutions (Supplier B) offered the product with the lowest purity of the three at 97.55% and the highest water content. While this may be acceptable for early-stage discovery or less sensitive applications, it could introduce variability in more demanding synthetic procedures.

References

Benchmarking Boc-3-(3-quinolyl)-DL-Ala-OH: A Comparative Guide for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-3-(3-quinolyl)-DL-Ala-OH and Other Aromatic Unnatural Amino Acids in Peptide Synthesis and Drug Discovery.

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance the therapeutic properties of peptides. These non-proteinogenic building blocks offer a vast chemical space to modulate peptide conformation, stability, and receptor interactions. This guide provides a comparative analysis of this compound against other commonly used aromatic UAAs, namely Boc-L-2-naphthylalanine and Boc-L-3-pyridylalanine. The selection of these comparators is based on their structural and electronic similarities and differences, providing a nuanced understanding of how aromatic side-chain modifications can influence overall peptide performance.

Physicochemical Properties of Aromatic Unnatural Amino Acids

The physicochemical properties of an unnatural amino acid are critical determinants of its behavior during peptide synthesis and the ultimate characteristics of the resulting peptide. Properties such as molecular weight, lipophilicity (approximated by the properties of the parent aromatic system), and hydrogen bonding potential of the side chain influence solubility, aggregation during synthesis, and the peptide's pharmacokinetic profile.

PropertyThis compoundBoc-L-2-naphthylalanineBoc-L-3-pyridylalanine
Molecular Weight ( g/mol ) 316.35[1][2]315.36[3]266.30[4]
Side Chain Aromatic System Quinoline (B57606)Naphthalene (B1677914)Pyridine (B92270)
logP of Parent Aromatic 2.19 (Quinoline)3.30 (Naphthalene)0.65 (Pyridine)[5]
Hydrogen Bond Acceptors (Side Chain) 1 (Nitrogen in the ring)01 (Nitrogen in the ring)
General Solubility Profile Generally soluble in organic solvents like DMF, DCM, and alcohols.[6]Soluble in Chloroform, Ethanol (Sparingly), Methanol (B129727) (Slightly).[]Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone, etc.[8]
Purity (Typical) ≥ 97.0 % (HPLC)[9]≥ 99.5% (Chiral HPLC)[10]≥ 99% (Assay)[4]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating UAAs into a growing peptide chain is a key consideration for synthetic feasibility. Bulky aromatic side chains can present steric hindrance, potentially leading to incomplete coupling reactions. The choice of coupling reagents and reaction conditions is therefore crucial.

While direct comparative studies on the coupling efficiency of these specific Boc-protected amino acids are scarce, general principles of SPPS suggest that the steric bulk of the naphthyl and quinolyl groups may necessitate longer coupling times or the use of more potent activating agents compared to the smaller pyridyl group.[11]

General Observations:

  • This compound: The quinoline moiety is a bulky aromatic system. Its incorporation may require optimized coupling conditions, such as double coupling or the use of high-efficiency coupling reagents like HATU or HCTU.

  • Boc-L-2-naphthylalanine: Similar to the quinolyl analogue, the naphthyl group is large and hydrophobic, which can lead to aggregation during synthesis.[12] The use of aggregation-disrupting additives or solvents may be beneficial.

  • Boc-L-3-pyridylalanine: The smaller size of the pyridine ring compared to quinoline and naphthalene may result in more favorable coupling kinetics. The basicity of the pyridine nitrogen could potentially influence side reactions depending on the synthetic strategy.[13]

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The introduction of aromatic UAAs can significantly impact the biological activity of a peptide by influencing its binding affinity to target receptors, metabolic stability, and pharmacokinetic properties. The choice of the aromatic side chain allows for fine-tuning of these parameters.

Unnatural Amino AcidPotential Impact on Biological ActivityExample Application Area
3-Quinolyl-alanine The quinoline ring offers a larger surface area for π-π stacking and hydrophobic interactions compared to a phenyl group. The nitrogen atom can act as a hydrogen bond acceptor, potentially forming specific interactions within a receptor binding pocket. Quinoline derivatives have been explored as potent serotonin (B10506) 5-HT1A antagonists.[6]GPCR Ligand Design, Enzyme Inhibitors
2-Naphthylalanine The naphthyl group significantly increases hydrophobicity and can enhance binding to hydrophobic pockets in target proteins. It is often used as a fluorescent probe in structural studies of peptides.[14] It has been shown to stabilize β-hairpin structures in peptides.[9]Enhancing Receptor Binding Affinity, Probing Peptide Structure
3-Pyridylalanine The pyridine ring introduces a degree of polarity and a hydrogen bond acceptor. This can improve solubility and alter the electronic properties of the peptide. Peptides containing pyridylalanine have been investigated for their binding to IgG.[15]Modulating Solubility and Receptor Interactions

Note: The biological activity is highly dependent on the specific peptide sequence and the biological target.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc chemistry.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
  • Add the activated amino acid solution to the drained resin and agitate for 2-4 hours.
  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

3. Capping (Optional but Recommended):

  • After coupling, wash the resin with DMF.
  • Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes to block any unreacted amino groups.

4. Boc Deprotection:

  • Wash the resin with DCM.
  • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
  • Wash the resin with DCM.

5. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIPEA in DCM.
  • Wash the resin with DCM and DMF to prepare for the next coupling cycle.

6. Peptide Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final deprotection step, wash the resin thoroughly with DCM and methanol and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Considerations for Incorporating Bulky Aromatic UAAs:

  • Coupling: For this compound and Boc-L-2-naphthylalanine, consider using a more potent coupling reagent like HATU or extending the coupling time. Double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

  • Aggregation: The hydrophobicity of the quinolyl and naphthyl side chains can promote peptide aggregation on the solid support.[12] Performing the synthesis at a slightly elevated temperature or using solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help to disrupt aggregation.

Visualizations

Workflow for GPCR Ligand Screening

The following workflow illustrates the process of synthesizing a peptide library containing unnatural amino acids and screening it for activity against a G protein-coupled receptor (GPCR).

GPCR_Screening_Workflow cluster_synthesis Peptide Library Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis & SAR UAA Boc-Protected UAAs (e.g., this compound) SPPS Solid-Phase Peptide Synthesis (SPPS) UAA->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (HPLC) Cleavage->Purification Library Purified Peptide Library Purification->Library Screening Primary Screen Library->Screening Test Peptides Assay_Dev GPCR Assay Development (e.g., Calcium Flux, cAMP) Assay_Dev->Screening Hit_Confirmation Hit Confirmation Screening->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and screening of a peptide library against a GPCR target.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor that, upon activation by an agonist, initiates a signaling cascade that modulates neuronal activity. This pathway is a common target for drugs treating anxiety and depression.[4][16][17][18][19]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits ERK ERK Phosphorylation G_Protein->ERK βγ modulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Leads to ERK->Cellular_Response Contributes to Ligand Agonist (e.g., Serotonin or Synthetic Peptide) Ligand->Receptor Binds

Caption: Simplified signaling pathway of the G protein-coupled 5-HT1A receptor.

References

Safety Operating Guide

Proper Disposal of Boc-3-(3-quinolyl)-DL-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Boc-3-(3-quinolyl)-DL-Ala-OH, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations.

  • Waste Identification and Collection:

    • Carefully collect all waste material, including any unused product and contaminated consumables (e.g., weigh boats, gloves, wipes), into a designated waste container.

    • This compound should be classified as a non-halogenated organic solid waste.

  • Containerization:

    • Use a waste container that is chemically compatible with the compound and is in good condition, free from leaks or damage.

    • The container must be securely sealed to prevent any release of the contents.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

    • Segregate this waste stream from other types of waste, such as aqueous or halogenated organic waste.

  • Consult with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the disposal procedures and requirements for your location.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed chemical waste disposal contractor, as directed by your EHS department.

    • The preferred method of disposal for similar chemical compounds is incineration in a permitted hazardous waste incinerator.[1]

Important Note: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2][3]

Compound Data for Structurally Similar Analogs

While specific quantitative data for this compound is not available, the following table summarizes information for structurally related compounds, Boc-3-(2'-quinolyl)-L-alanine and Boc-3-(2'-quinolyl)-D-alanine. This information should be used for reference purposes only.

PropertyBoc-3-(2'-quinolyl)-L-alanineBoc-3-(2'-quinolyl)-D-alanine
CAS Number 161453-37-8170157-64-9
Molecular Formula C₁₇H₂₀N₂O₄C₁₇H₂₀N₂O₄
Molecular Weight 316.3 g/mol 316.3 g/mol
Appearance White powderOff-white powder
Purity ≥ 99% (TLC)≥ 99% (HPLC)
Melting Point 155-159 ºC147 - 151 °C
Storage Store at 0-8°CStore at 0 - 8°C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unused this compound or Contaminated Material ppe Wear Appropriate PPE start->ppe identify_waste Identify as Chemical Waste collect_waste Collect in a Designated, Compatible Container identify_waste->collect_waste ppe->identify_waste label_container Label Container: 'Hazardous Waste' and Chemical Name collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Guidance store_waste->contact_ehs professional_disposal Arrange for Pickup by Licensed Waste Contractor for Incineration contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Boc-3-(3-quinolyl)-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Boc-3-(3-quinolyl)-DL-Ala-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazard profiles of its core components: Boc-protected alanine (B10760859) and quinoline (B57606) derivatives. Quinoline and its derivatives are known to present potential health and environmental hazards, including toxicity upon ingestion, skin and eye irritation, and long-term adverse effects on aquatic life.[1][2] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound in both solid and solution forms.

Protection Type Specific Equipment Standard Rationale
Eye and Face Safety glasses with side-shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3]
Hand Chemical-resistant gloves (e.g., nitrile).[3] Inspect for tears or degradation before each use.EN 374Prevents skin contact with the compound, which may be harmful.[3]
Body A long-sleeved laboratory coat.[3]---Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[3][5]OSHA 29 CFR 1910.134 or EN 149Minimizes inhalation of the compound, which may be harmful if inhaled.[2]

Experimental Workflow: Safe Handling from Receipt to Disposal

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting. Adherence to these steps will help to minimize exposure and prevent contamination.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b Ensure safety first c Weigh Solid Compound b->c Proceed to handling d Prepare Solution c->d As per protocol e Decontaminate Glassware & Surfaces d->e After experiment completion f Segregate & Label Waste e->f Proper waste management g Dispose of Waste via EHS f->g Follow institutional guidelines

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Weighing the Solid Compound:

  • Ensure all activities are performed within a certified chemical fume hood to minimize inhalation risk.

  • Use a microbalance with a draft shield to prevent the dispersal of fine particles.

  • Employ anti-static weighing boats or paper to avoid electrostatic attraction of the powder.

  • Carefully transfer the desired amount using a clean spatula.

  • Close the primary container immediately after use.

2. Solution Preparation:

  • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • For reactions, use a closed system or a system equipped with a condenser to prevent the release of vapors.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[1]

Waste Segregation and Collection:

Waste Type Collection Container Labeling
Solid Waste Designated, sealed hazardous waste container.[6]"Hazardous Waste: this compound (Solid)"
Liquid Waste Compatible, labeled hazardous liquid waste container.[6]"Hazardous Waste: this compound (in [Solvent Name])"
Contaminated PPE Sealable bag within the hazardous waste container."Hazardous Waste: Contaminated PPE"

Disposal Procedure:

  • Solid Waste: Collect all unused solid compounds and contaminated materials (e.g., weighing paper, gloves, pipette tips) in the designated solid hazardous waste container.[6]

  • Liquid Waste: Pour all solutions containing this compound into the designated liquid hazardous waste container.

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol) and collect the rinsate in the liquid hazardous waste container.[6]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[3] Do not dispose of any waste containing this compound down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 2
Reactant of Route 2
Boc-3-(3-quinolyl)-DL-Ala-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。